molecular formula C25H21ClN6O3 B2769963 JH-X-119-01 hydrochloride

JH-X-119-01 hydrochloride

Número de catálogo: B2769963
Peso molecular: 488.9 g/mol
Clave InChI: BUFHXMGSECIZAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JH-X-119-01 hydrochloride is a useful research compound. Its molecular formula is C25H21ClN6O3 and its molecular weight is 488.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFHXMGSECIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JH-X-119-01 Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various disease pathologies. This technical guide elucidates the core mechanism of action of JH-X-119-01, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Selective and Covalent Inhibition of IRAK1

JH-X-119-01 acts as a potent and selective inhibitor of IRAK1, a serine/threonine kinase integral to the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] Its mechanism is distinguished by its covalent and irreversible binding to the IRAK1 enzyme.[3][5][6]

Mass spectrometry studies have confirmed that JH-X-119-01 irreversibly attaches to the cysteine 302 (C302) residue within the IRAK1 protein.[7][8] This covalent modification effectively blocks the kinase activity of IRAK1, thereby disrupting downstream signaling pathways.

The remarkable selectivity of JH-X-119-01 for IRAK1 over other kinases, particularly the closely related IRAK4, is a key feature.[2][3][4][7] While it potently inhibits IRAK1, it shows no significant inhibition of IRAK4 at concentrations up to 10 μM.[2][4][7][9] This selectivity is attributed to the structural differences in the ATP-binding pockets of the two kinases; the smaller front pocket of IRAK4 likely causes steric hindrance with JH-X-119-01.[7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Potency and Selectivity

TargetMetricValueReference
IRAK1IC509 nM[2][4][10][11]
IRAK4InhibitionNo inhibition up to 10 µM[2][4][6][7]
YSK4IC5057 nM[2][6][7]
MEK3InhibitionOff-target inhibition noted[2][6][7]

Table 2: Cellular Activity

Cell LineTreatmentMetricValueReference
HBL-1 (ABC-DLBCL)JH-X-119-01EC5012.10 µM[9][12]
WM, DLBCL, and lymphoma cell linesJH-X-119-01EC500.59 - 9.72 µM[10]
RAW 264.7 and THP-1 cells10 µM JH-X-119-01 + 100 ng/mL LPSEffectDecreased phosphorylation of IκBα and NF-κB-P65[1][2]
LPS-treated macrophages10 µM JH-X-119-01EffectDecreased mRNA levels of IL-6 and TNF-α[1][2][9]

Table 3: In Vivo Efficacy in a Sepsis Model

Animal ModelDosageAdministrationOutcomeReference
C57BL/6 mice (LPS-induced sepsis)5 mg/kgIntraperitoneal injection for 5 days37.5% survival at day 5 (vs. 13.3% in vehicle)[1][2]
C57BL/6 mice (LPS-induced sepsis)10 mg/kgIntraperitoneal injection for 5 days56.3% survival at day 5 (vs. 13.3% in vehicle)[1][2]

Signaling Pathway

JH-X-119-01 primarily impacts the MyD88-dependent signaling pathway, which is crucial for the innate immune response. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TRAF6, initiating a cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-6 and TNF-α. By selectively inhibiting IRAK1, JH-X-119-01 prevents these downstream events.

JH_X_119_01_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation (Activation) TRAF6 TRAF6 IRAK1->TRAF6 Activation JHX11901 JH-X-119-01 JHX11901->IRAK1 Covalent Inhibition IKK_complex IKK Complex TRAF6->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Release NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (IL-6, TNF-α) NFκB_nucleus->Gene_expression Transcription

Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental Protocols

In Vitro Western Blot Analysis for NF-κB Pathway Inhibition

This protocol details the methodology used to assess the effect of JH-X-119-01 on the phosphorylation of key proteins in the NF-κB pathway.

Objective: To determine if JH-X-119-01 inhibits LPS-induced phosphorylation of IκBα and NF-κB-p65.

Materials:

  • Cell Lines: RAW 264.7 and THP-1 cells[1]

  • Reagents: this compound, Lipopolysaccharide (LPS), cell lysis buffer, primary antibodies (anti-phospho-IκBα, anti-phospho-NF-κB-p65), secondary antibodies.

Procedure:

  • Cell Culture: Culture RAW 264.7 and THP-1 cells to the desired confluency.

  • Treatment:

    • Pre-treat cells with 10 µM JH-X-119-01 for a specified duration.

    • Stimulate the cells with 100 ng/mL LPS for 15 minutes to induce inflammation.[1]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated IκBα and NF-κB-p65.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

Western_Blot_Workflow start Start cell_culture Cell Culture (RAW 264.7 or THP-1) start->cell_culture treatment Treatment: 1. JH-X-119-01 (10 µM) 2. LPS (100 ng/mL, 15 min) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-IκBα, p-NF-κB-p65) transfer->probing detection Chemiluminescent Detection probing->detection end End detection->end

Caption: Experimental workflow for Western Blot analysis.

In Vivo Murine Sepsis Model

This protocol outlines the in vivo experiment to evaluate the therapeutic potential of JH-X-119-01 in a mouse model of sepsis.

Objective: To assess the effect of JH-X-119-01 on the survival of mice with LPS-induced sepsis.

Materials:

  • Animal Model: C57BL/6 male mice (20-22 g)[1]

  • Reagents: this compound, Lipopolysaccharide (LPS), vehicle solution.

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to the laboratory conditions.

  • Sepsis Induction: Induce sepsis by intraperitoneally injecting mice with 20 mg/kg LPS.[1]

  • Treatment Groups:

    • Vehicle control group.

    • JH-X-119-01 treatment group (5 mg/kg).[1]

    • JH-X-119-01 treatment group (10 mg/kg).[1]

  • Drug Administration: Administer JH-X-119-01 or vehicle via intraperitoneal injection daily for 5 days.[1]

  • Monitoring: Monitor the survival of the mice daily for the duration of the experiment.

  • Data Analysis: Analyze the survival data to determine the efficacy of JH-X-119-01.

In_Vivo_Sepsis_Model_Workflow start Start acclimation Animal Acclimation (C57BL/6 mice) start->acclimation sepsis_induction Sepsis Induction (LPS, 20 mg/kg, IP) acclimation->sepsis_induction grouping Grouping: - Vehicle - JH-X-119-01 (5 mg/kg) - JH-X-119-01 (10 mg/kg) sepsis_induction->grouping administration Daily IP Administration (5 days) grouping->administration monitoring Survival Monitoring administration->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Caption: Workflow for the in vivo murine sepsis model.

Therapeutic Potential and Future Directions

The potent and selective inhibition of IRAK1 by JH-X-119-01 positions it as a promising therapeutic candidate for a range of inflammatory diseases and cancers. Its efficacy in a preclinical sepsis model highlights its potential in treating acute inflammatory conditions.[1][2]

Furthermore, JH-X-119-01 has demonstrated cytotoxic activity in B-cell lymphoma cell lines expressing mutated MYD88, a key signaling adaptor in the IRAK pathway.[7][8][11][12] Notably, co-treatment with the BTK inhibitor ibrutinib resulted in synergistic tumor cell killing, suggesting a potential combination therapy strategy for these malignancies.[5][7][8][11][12]

Future research should focus on further elucidating the off-target effects, optimizing the pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic window of JH-X-119-01 in various disease models. Its high selectivity makes it a valuable tool for dissecting the specific roles of IRAK1 in health and disease.

References

JH-X-119-01 Hydrochloride: A Technical Guide to its Interaction with the IRAK1 Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective, covalent inhibitor JH-X-119-01 hydrochloride and its interaction with the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details the binding characteristics, the relevant signaling pathway, and comprehensive experimental protocols for the assays cited.

Executive Summary

JH-X-119-01 is a potent and highly selective covalent inhibitor of IRAK1, a critical serine/threonine kinase in the innate immune signaling pathway.[1][2][3] Dysregulation of IRAK1 is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[4][5][6] JH-X-119-01 demonstrates significant potential in preclinical models by irreversibly binding to a specific cysteine residue within the IRAK1 kinase domain, leading to the suppression of downstream inflammatory signaling.[1][2][7] This guide serves as a technical resource for researchers engaged in the study of IRAK1 inhibition and the development of related therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relation to IRAK1.

Table 1: Biochemical Activity and Selectivity

ParameterValueKinaseNotes
IC50 9 nM[3][8][9]IRAK1Apparent IC50 in a biochemical assay.
IC50 9.3 nM[2]IRAK1
Selectivity >10 µM[2][3][8]IRAK4Demonstrates high selectivity over the related kinase IRAK4.
Covalent Binding Site Cysteine 302 (C302)[1][2][7]IRAK1Irreversibly labels IRAK1 at this residue.

Table 2: Cellular Activity

ParameterCell LineValueNotes
EC50 MYD88 mutated WM, DLBCL, and lymphoma cell lines0.59 - 9.72 µM[3][9]Demonstrates antiproliferative effects in cancer cell lines with activating MYD88 mutations.
EC50 HBL-1 (ABC-DLBCL cell line)12.10 µM[4]Shows moderate cell-killing effects.

IRAK1 Signaling Pathway and Mechanism of Action of JH-X-119-01

IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for the innate immune response.[5][6][10] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family members, including IRAK1 and IRAK4.[1] IRAK4, an upstream kinase, phosphorylates and activates IRAK1.[6] Activated IRAK1 then dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways.[10][11] This cascade results in the production of pro-inflammatory cytokines.[10]

JH-X-119-01 exerts its inhibitory effect by covalently binding to Cysteine 302 in the ATP binding pocket of IRAK1.[1][2][7] This irreversible binding blocks the kinase activity of IRAK1, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent activation of NF-κB and other inflammatory signaling pathways.[12]

IRAK1_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB releases Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkappaB->Proinflammatory_Cytokines Nuclear Translocation & Gene Transcription JHX11901 JH-X-119-01 JHX11901->IRAK1 Covalent Inhibition at C302 Kinase_Assay_Workflow Start Start Compound_Prep Prepare JH-X-119-01 Serial Dilutions Start->Compound_Prep Add_Inhibitor Add Inhibitor/DMSO to 96-well plate Compound_Prep->Add_Inhibitor Add_Enzyme_Substrate Add IRAK1 Enzyme and Substrate Mix Add_Inhibitor->Add_Enzyme_Substrate Pre_incubation Pre-incubate (15 min, RT) Add_Enzyme_Substrate->Pre_incubation Initiate_Reaction Add ATP to Initiate Reaction Pre_incubation->Initiate_Reaction Incubate Incubate (1 hour, 30°C) Initiate_Reaction->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Add_ADP_Glo Incubate_2 Incubate (40 min, RT) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min, RT) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data

References

JH-X-119-01 Hydrochloride: A Technical Guide to the Covalent Inhibition of IRAK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for researchers working on IRAK1-targeted drug discovery and development.

Core Concepts and Mechanism of Action

JH-X-119-01 is a novel small molecule designed as a highly selective, irreversible inhibitor of IRAK1, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in various inflammatory diseases and certain cancers, particularly those with MyD88 mutations.[1]

The inhibitor features an acrylamide "warhead" that covalently modifies a specific cysteine residue within the ATP binding pocket of IRAK1.[1] This irreversible binding leads to the sustained inhibition of IRAK1's kinase activity, thereby blocking downstream signaling cascades, including the activation of NF-κB.[2][3]

Covalent Binding Site

Mass spectrometry analysis has definitively identified Cysteine 302 (Cys302) as the primary site of covalent modification by JH-X-119-01.[1][4] A minor labeling of Cysteine 307 (approximately 5%) has also been observed.[1] This targeted covalent inhibition is crucial for the high potency and prolonged duration of action of the compound.

Quantitative Data

The following tables summarize the key quantitative data for JH-X-119-01, providing a clear comparison of its biochemical potency, kinase selectivity, and cellular activity.

Table 1: Biochemical Activity of JH-X-119-01 [1][5][6]

TargetIC50 (nM)Notes
IRAK1 9 Potent and primary target.
IRAK4>10,000Demonstrates high selectivity over IRAK4.
YSK457Identified as a minor off-target kinase.
MEK3Not DeterminedIdentified as a potential off-target, but biochemical assays were not readily available.

Table 2: Kinome Selectivity of JH-X-119-01 [1]

ParameterValueConcentrationNotes
KINOMEScan Selectivity Score (S(10))0.011 µMAn S-score of 0.01 indicates exceptional kinome-wide selectivity, with only two off-target kinases (YSK4 and MEK3) identified out of a panel of 468 kinases.

Table 3: Cellular Activity of JH-X-119-01 in MYD88-Mutated Cell Lines [5][7]

Cell LineCancer TypeEC50 (µM)
BCWM.1Waldenström's Macroglobulinemia (WM)0.59 - 9.72
TMD8ABC Subtype Diffused Large B-cell Lymphoma (DLBCL)0.59 - 9.72
Other Lymphoma Cell LinesLymphoma0.59 - 9.72

Table 4: In Vivo Efficacy of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis [2][7]

Treatment GroupDosageSurvival Rate (Day 5)
Vehicle Control-13.3%
JH-X-119-015 mg/kg37.5%
JH-X-119-0110 mg/kg56.3%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of JH-X-119-01.

IRAK1 Signaling Pathway and Point of Inhibition

IRAK1_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation JHX11901 JH-X-119-01 JHX11901->IRAK1

Caption: IRAK1 signaling cascade and the inhibitory action of JH-X-119-01.

Experimental Workflow for Determining Covalent Modification

Covalent_Modification_Workflow IRAK1_Protein Recombinant IRAK1 Protein Incubation Incubate with JH-X-119-01 or DMSO IRAK1_Protein->Incubation LC_MS Intact Protein LC-MS Analysis Incubation->LC_MS Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Mass_Shift Observe Mass Shift (Covalent Adduct Formation) LC_MS->Mass_Shift LC_MSMS Nanoflow LC-MS/MS Analysis Digestion->LC_MSMS Site_Identification Identify Cys302 as the Primary Modification Site LC_MSMS->Site_Identification

Caption: Workflow for identifying the covalent binding site of JH-X-119-01 on IRAK1.

Logic Diagram for Synergistic Effect with Ibrutinib

Synergistic_Effect MYD88_Mutation MYD88 Mutation (e.g., L265P) BTK_Pathway BTK Signaling MYD88_Mutation->BTK_Pathway IRAK1_Pathway IRAK1 Signaling MYD88_Mutation->IRAK1_Pathway NFkB_Activation NF-κB Activation BTK_Pathway->NFkB_Activation IRAK1_Pathway->NFkB_Activation Cell_Survival Tumor Cell Survival & Proliferation NFkB_Activation->Cell_Survival Ibrutinib Ibrutinib Ibrutinib->BTK_Pathway Synergistic_Apoptosis Synergistic Apoptosis Ibrutinib->Synergistic_Apoptosis JHX11901 JH-X-119-01 JHX11901->IRAK1_Pathway JHX11901->Synergistic_Apoptosis

Caption: Rationale for the synergistic anti-tumor effect of JH-X-119-01 and ibrutinib.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of JH-X-119-01.

IRAK1 Biochemical Assay (IC50 Determination)

Objective: To determine the in vitro potency of JH-X-119-01 in inhibiting IRAK1 kinase activity.

Materials:

  • Recombinant human IRAK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of JH-X-119-01 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add a solution of IRAK1 enzyme and MBP substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for IRAK1.

  • Incubate the plate at 30°C for a fixed time point (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (EC50 Determination)

Objective: To assess the cytotoxic or anti-proliferative effect of JH-X-119-01 on cancer cell lines.

Materials:

  • MYD88-mutated lymphoma cell lines (e.g., BCWM.1, TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Ibrutinib (for synergy studies)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or white-walled cell culture plates

  • DMSO for formazan solubilization (for MTT assay)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize.

  • Prepare serial dilutions of JH-X-119-01 (and ibrutinib for synergy studies) in complete culture medium.

  • Treat the cells with the diluted compounds or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • For MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.

  • For synergy studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.

Western Blot Analysis of IRAK1 Signaling

Objective: To determine the effect of JH-X-119-01 on the phosphorylation of IRAK1 and downstream signaling proteins.

Materials:

  • RAW 264.7 or THP-1 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of JH-X-119-01 or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo LPS-Induced Sepsis Model

Objective: To evaluate the in vivo efficacy of JH-X-119-01 in a mouse model of systemic inflammation.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline or appropriate vehicle for injection

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week.

  • Randomly assign mice to treatment groups (e.g., vehicle control, JH-X-119-01 at different doses).

  • Administer JH-X-119-01 or vehicle via an appropriate route (e.g., intraperitoneal injection). The timing of administration relative to the LPS challenge should be optimized (e.g., 1 hour prior to LPS).

  • Induce sepsis by administering a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal or intravenous injection.

  • Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, body temperature) at regular intervals for a specified period (e.g., 5-7 days).

  • In separate cohorts, blood and tissue samples can be collected at various time points post-LPS challenge to measure inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA, and to assess organ damage by histology.

  • Analyze survival data using Kaplan-Meier curves and log-rank tests. Analyze other quantitative data using appropriate statistical tests (e.g., t-test, ANOVA).

References

The Structure-Activity Relationship of JH-X-119-01 Hydrochloride: A Covalent IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key serine/threonine kinase in the innate immune signaling pathway.[1][2][3][4][5][6][7][8][9] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and certain cancers, making it an attractive therapeutic target.[9] JH-X-119-01 distinguishes itself by forming an irreversible covalent bond with a specific cysteine residue (Cys302) in the IRAK1 kinase domain, leading to sustained inhibition.[2][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of JH-X-119-01, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.

Structure-Activity Relationship (SAR)

The development of JH-X-119-01 stemmed from the optimization of a dual IRAK1/JNK inhibitor, aiming to enhance selectivity for IRAK1.[4] The core scaffold of JH-X-119-01 features a substituted picolinamide moiety linked to a benzamide core, which in turn is appended with an acrylamide "warhead" responsible for the covalent interaction. The SAR studies on JH-X-119-01 and its analogs have revealed critical structural features governing its potency and selectivity.

Quantitative SAR Data

The following table summarizes the biochemical and cellular activities of JH-X-119-01 and its key analogs. The data highlights the importance of the acrylamide warhead and the specific regioisomeric arrangement of the linker for optimal IRAK1 inhibition.

CompoundIRAK1 IC50 (nM)IRAK4 IC50 (nM)Labeling SiteOCI-LY19 EC50 (µM)OCI-Ly3 EC50 (µM)
JH-X-119-01 (1) 9>10,000Cys3020.599.72
Analog 2 (1,4-1,4 regioisomer) 47>10,000Cys307>1000>1000
Analog 3 55>10,000Cys302 & Cys307 (3:1)>1000>1000
Analog 4 (1,3-1,3 regioisomer) 25>10,000Cys302--
Analog 5 (reversible analog) 259>10,000N/A>1000>1000
Analog 6 (with dimethylamino group) 52>10,000N/A--

Data compiled from Hatcher et al., 2020.[4]

Key Observations from SAR Data:

  • Covalent Inhibition is Crucial: The reversible analog of JH-X-119-01 (compound 5), where the acrylamide is replaced with a propyl amide, exhibited a significant loss in potency, underscoring the importance of the covalent bond formation for IRAK1 inhibition.[10]

  • Regioisomeric Effects: The positioning of the substituents on the benzamide linker plays a critical role in both potency and the site of covalent modification. The 1,4-1,4 regioisomer (compound 2) was less potent and selectively labeled Cys307, while the 1,3-1,3 regioisomer (compound 4) was more potent than compound 2 and preferentially labeled Cys302, similar to JH-X-119-01.[4]

  • High Selectivity over IRAK4: JH-X-119-01 and its analogs demonstrate exceptional selectivity for IRAK1 over the closely related kinase IRAK4.[3][4][7] This is attributed to the smaller ATP-binding pocket of IRAK4, which likely creates a steric clash with the inhibitor.[4]

  • Cellular Potency: JH-X-119-01 displayed moderate to potent cytotoxic effects in various B-cell lymphoma cell lines expressing the MYD88 mutation, with EC50 values in the micromolar range.[3][4]

Signaling Pathway and Experimental Workflows

IRAK1 Signaling Pathway

JH-X-119-01 exerts its effects by inhibiting the IRAK1 signaling cascade, which is a central component of the MyD88-dependent pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding to these receptors, MyD88 recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then autophosphorylates and dissociates from the receptor complex to interact with TRAF6, leading to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines like IL-6 and TNF-α. By covalently binding to IRAK1, JH-X-119-01 prevents its activation and subsequent downstream signaling.

IRAK1_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_AP1->Cytokines JHX11901 JH-X-119-01 JHX11901->IRAK1 Inhibition

Caption: IRAK1 Signaling Pathway Inhibition by JH-X-119-01.

Experimental Workflow: IRAK1 Kinase Assay

The biochemical potency of JH-X-119-01 and its analogs against IRAK1 is typically determined using an in vitro kinase assay. The following diagram illustrates a general workflow for such an assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - ATP - IRAK1 Enzyme - Substrate (e.g., Myelin Basic Protein) start->prepare_reagents add_inhibitor Add JH-X-119-01 or Analog (serial dilutions) prepare_reagents->add_inhibitor add_enzyme Add IRAK1 Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with ATP and Substrate add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: General Workflow for an IRAK1 Biochemical Kinase Assay.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of JH-X-119-01.

In Vitro IRAK1 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against IRAK1.

  • Methodology:

    • Recombinant human IRAK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein) and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.

    • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of compounds in causing cell death in cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., OCI-LY19, OCI-Ly3) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.

    • The luminescent signal is read using a plate reader.

    • The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Murine Sepsis Model
  • Objective: To evaluate the in vivo efficacy of JH-X-119-01 in a model of sepsis.

  • Methodology (LPS-induced Sepsis):

    • Mice are administered a lethal dose of lipopolysaccharide (LPS) via intraperitoneal injection to induce a systemic inflammatory response characteristic of sepsis.

    • The test compound, this compound, is administered to the mice at various doses (e.g., 5 mg/kg and 10 mg/kg) either before or after the LPS challenge.

    • A control group receives a vehicle.

    • Survival of the mice is monitored over a period of several days.

    • In some studies, secondary endpoints such as cytokine levels in the plasma or peritoneal fluid, and organ damage (e.g., lung injury) are assessed.

Conclusion

This compound represents a significant advancement in the development of selective IRAK1 inhibitors. Its covalent mechanism of action provides potent and sustained inhibition of the target kinase. The structure-activity relationship studies have clearly defined the key molecular features required for its high potency and selectivity. The acrylamide warhead and the specific arrangement of the linker are critical for its covalent interaction with Cys302 of IRAK1. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory diseases and certain types of cancer. Further optimization of this chemical scaffold could lead to the development of clinical candidates with improved pharmacokinetic and pharmacodynamic properties.

References

JH-X-119-01 Hydrochloride: An In-Depth Technical Profile of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented herein is intended to support further research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Executive Summary

This compound is a highly selective inhibitor of IRAK1, a serine/threonine kinase crucial to innate immune signaling.[1][2][3] It demonstrates exceptional potency for IRAK1 with an apparent IC50 of 9 nM.[1][3][4][5] Notably, it exhibits no inhibitory activity against the closely related kinase IRAK4 at concentrations up to 10 µM.[1][3][5][6] A broad kinase panel screening revealed off-target inhibition of only two other kinases, YSK4 and MEK3, highlighting its specificity.[1][5][6] The compound's mechanism of action involves the irreversible covalent modification of Cysteine 302 in IRAK1.[6] This high selectivity makes JH-X-119-01 a valuable tool for studying IRAK1-mediated signaling and a promising candidate for therapeutic development, particularly in the context of MYD88-mutated B-cell lymphomas.[1][6]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound against various kinases.

Kinase TargetInhibition MetricValueNotes
Primary Target
IRAK1IC509 nMPotent and primary target.[1][3][4][5]
Closely Related Kinase
IRAK4% Inhibition @ 10 µMNo inhibitionDemonstrates high selectivity over IRAK4.[1][3][5][6]
Off-Target Kinases
YSK4 (MAP3K19)IC5057 nMIdentified as an off-target.[1][3][5]
MEK3 (MAP2K3)% Inhibition @ 1 µMInhibition observedBiochemical IC50 not determined at the time of initial publication.[1][5]
Overall Selectivity
KINOMEscanS(10) @ 1 µM0.01An exceptional selectivity score, indicating a very low number of off-target interactions.[1][5]

Experimental Protocols

This section details the methodologies for the key experiments used to determine the kinase selectivity profile of JH-X-119-01.

Biochemical Kinase Inhibition Assay (IC50 Determination)

A representative protocol for determining the half-maximal inhibitory concentration (IC50) for IRAK1 and YSK4 would typically utilize a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the enzymatic activity of a kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase-luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced and thus the kinase activity.[7][8][9]

Materials:

  • Recombinant human kinase (e.g., IRAK1, YSK4)

  • Kinase-specific substrate

  • ATP

  • This compound (serially diluted)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions or vehicle control.

  • Add the kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5-20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence data is normalized to controls (0% and 100% inhibition). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

KINOMEscan™ Selectivity Profiling

This competition binding assay is used to determine the binding affinity of a test compound against a large panel of kinases, providing a broad overview of its selectivity.

Objective: To assess the selectivity of a compound by quantifying its binding interactions with a comprehensive panel of kinases.

Principle: The assay is based on a competition binding format. A kinase-tagged phage, a test compound, and an immobilized ligand are the three main components. The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[5][10][11]

Materials:

  • This compound

  • KINOMEscan™ kinase panel (a diverse set of purified kinases)

  • Immobilized ligands on a solid support

  • Kinase-tagged T7 phage

  • qPCR reagents

Procedure:

  • Assay Setup: Kinases from the panel are individually incubated with the kinase-tagged phage, the immobilized ligand, and a fixed concentration of JH-X-119-01 (e.g., 1 µM).

  • Competition Binding: The mixture is allowed to reach equilibrium. If JH-X-119-01 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the phage DNA tag.

  • Data Analysis: The results are typically reported as "percent of control," where the control is a DMSO vehicle. A low percentage indicates strong inhibition of the kinase-ligand interaction. The selectivity score (S-score) is calculated based on the number of kinases that are potently inhibited at a given concentration, providing a quantitative measure of selectivity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involving the primary target and off-target kinases of JH-X-119-01.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation JH_X_119_01 JH-X-119-01 JH_X_119_01->IRAK1 Inhibition Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression Transcription

Caption: IRAK1 Signaling Pathway and the Point of Inhibition by JH-X-119-01.

MAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress_Cytokines Stress / Cytokines MAP4K MAP4K Stress_Cytokines->MAP4K YSK4 YSK4 (MAP3K19) MAP4K->YSK4 MEK3 MEK3 (MAP2K3) YSK4->MEK3 Phosphorylation p38_JNK p38 / JNK (MAPK) MEK3->p38_JNK Phosphorylation Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) p38_JNK->Cellular_Response JH_X_119_01 JH-X-119-01 JH_X_119_01->YSK4 Off-target Inhibition JH_X_119_01->MEK3 Off-target Inhibition

Caption: General MAPK Signaling Cascade Highlighting Off-Target Inhibition by JH-X-119-01.

Experimental Workflow

Experimental_Workflow cluster_ic50 IC50 Determination cluster_kinomescan KINOMEscan Profiling Compound_Dilution Serial Dilution of JH-X-119-01 Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP) Compound_Dilution->Kinase_Reaction ADP_Glo ADP-Glo™ Assay Kinase_Reaction->ADP_Glo Luminescence Luminescence Reading ADP_Glo->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc Fixed_Concentration JH-X-119-01 (Fixed Concentration) Competition_Assay Competition Binding Assay (Kinase Panel) Fixed_Concentration->Competition_Assay qPCR qPCR Quantification Competition_Assay->qPCR Selectivity_Score Selectivity Score (S-score) Calculation qPCR->Selectivity_Score

Caption: Workflow for Determining Kinase Inhibition Profile of JH-X-119-01.

References

Unveiling the Off-Target Profile of JH-X-119-01 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the off-target effects of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Understanding the off-target profile of a compound is critical for assessing its safety, predicting potential side effects, and elucidating its complete mechanism of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Executive Summary

JH-X-119-01 is a highly selective kinase inhibitor, primarily targeting IRAK1 with a reported IC50 of 9 nM.[1][2][3] Kinome-wide screening has revealed a very clean off-target profile, with significant inhibition observed for only two other kinases: YSK4 (also known as MAP3K19) and MEK3 (also known as MAP2K3).[1][2][3] The compound demonstrates exceptional selectivity against the closely related IRAK4, showing no inhibition at concentrations up to 10 µM.[1][2][3] This high degree of selectivity is reflected in its KINOMEscan selectivity score (S(10)) of 0.01 at a 1 µM concentration, indicating that it interacts with a very small fraction of the human kinome.[1][2] Information regarding off-target effects on non-kinase proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, is not extensively available in the public domain.

Quantitative Off-Target Activity

The known on-target and off-target activities of JH-X-119-01 are summarized in the table below. This data is crucial for understanding the compound's potency and selectivity.

TargetTarget TypeActivityValueSpeciesNotesReference
IRAK1 Serine/Threonine Kinase (On-Target) IC50 9 nM Human Covalent Inhibition [1][2][3]
YSK4 (MAP3K19)Serine/Threonine Kinase (Off-Target)IC5057 nMHumanLikely reversible binding[1][2][3]
MEK3 (MAP2K3)Serine/Threonine Kinase (Off-Target)InhibitionNot DeterminedHumanBiochemical assay not commercially available at the time of original publication.[1][2]
IRAK4Serine/Threonine KinaseInhibition>10 µMHumanNo significant inhibition observed.[1][2][3]

Implicated Signaling Pathways

The off-target activities of JH-X-119-01 on YSK4 and MEK3 suggest potential modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The following diagrams illustrate the canonical pathways of the on-target IRAK1 and the off-target kinases.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation JHX11901 JH-X-119-01 JHX11901->IRAK1 Inhibition Gene_Expression Inflammatory Gene Expression NFκB_nuc->Gene_Expression Off_Target_Signaling_Pathways cluster_upstream Upstream Activators cluster_mapk MAPK Cascades cluster_ysk4 YSK4 (MAP3K19) Pathway cluster_mek3 MEK3 (MAP2K3) Pathway cluster_downstream Downstream Effects Stress_GF Stress / Growth Factors YSK4 YSK4 (MAP3K19) Stress_GF->YSK4 MAP3K_upstream Upstream MAP3K Stress_GF->MAP3K_upstream MEK1_2 MEK1/2 YSK4->MEK1_2 Phosphorylation MKK7 MKK7 YSK4->MKK7 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Cellular_Responses Proliferation, Differentiation, Apoptosis, Inflammation ERK1_2->Cellular_Responses JNK JNK MKK7->JNK Phosphorylation JNK->Cellular_Responses MEK3 MEK3 (MAP2K3) MAP3K_upstream->MEK3 p38 p38 MAPK MEK3->p38 Phosphorylation p38->Cellular_Responses JHX11901 JH-X-119-01 JHX11901->YSK4 Inhibition JHX11901->MEK3 Inhibition KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_incubation Binding Competition cluster_quantification Quantification Kinase DNA-tagged Kinase Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound JH-X-119-01 Compound->Incubation Wash Wash unbound kinase Incubation->Wash qPCR qPCR of DNA tag Wash->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis

References

JH-X-119-01 Hydrochloride: A Technical Whitepaper on a Selective IRAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride (CAS Number: 2591344-30-6) is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity and various inflammatory diseases. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and key experimental data. Detailed experimental protocols for its evaluation and diagrams of the relevant signaling pathways are included to support further research and development efforts.

Chemical and Physical Properties

This compound is a light yellow to yellow solid compound. Its key properties are summarized in the table below.

PropertyValue
CAS Number 2591344-30-6
Molecular Formula C₂₅H₂₁ClN₆O₃
Molecular Weight 488.93 g/mol
Appearance Light yellow to yellow solid
SMILES O=C(C=C)NC1=CC=CC(C(NC2=CC=C(NC(C3=NC(C4=CC=NN4)=CC=C3)=O)C=C2)=O)=C1.Cl
Purity ≥98%
Solubility DMSO: ≥ 90 mg/mL
Storage Powder: 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.

Mechanism of Action

JH-X-119-01 is a covalent inhibitor that selectively targets IRAK1.[1] It forms an irreversible bond with cysteine 302 (C302) in the IRAK1 kinase domain.[1][2] This targeted action blocks the downstream signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, including certain B-cell lymphomas.[1][3] Specifically, in MYD88-mutated B-cell lymphomas, IRAK1 signaling is crucial for tumor cell survival and proliferation.[1][2] By inhibiting IRAK1, JH-X-119-01 effectively suppresses the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like IL-6 and TNFα.[2][4]

Signaling Pathway

The diagram below illustrates the signaling pathway modulated by JH-X-119-01. Upon activation of TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4 and IRAK1, leading to the formation of the Myddosome complex. This complex initiates a signaling cascade that results in the phosphorylation and activation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. JH-X-119-01 selectively inhibits IRAK1, thereby disrupting this inflammatory cascade.

IRAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα P NFκB NF-κB IκBα->NFκB Inflammatory_Genes Inflammatory Gene Expression NFκB->Inflammatory_Genes JH-X-119-01 JH-X-119-01 JH-X-119-01->IRAK1 Inhibits

JH-X-119-01 Inhibition of the IRAK1 Signaling Pathway.

Preclinical Data

In Vitro Activity

JH-X-119-01 demonstrates high potency and selectivity for IRAK1. It inhibits IRAK1 biochemically with an IC₅₀ of 9 nM, while showing no significant inhibition of the closely related kinase IRAK4 at concentrations up to 10 µM.[5][6] The compound has also shown cytotoxic effects in various cancer cell lines, particularly those with MYD88 mutations.[1]

ParameterCell Line/AssayValueReference
IC₅₀ (IRAK1) Biochemical Assay9 nM[5][7]
IC₅₀ (IRAK4) Biochemical Assay>10 µM[1][5]
IC₅₀ (YSK4) Dose Response Analysis57 nM[1][5]
EC₅₀ MYD88-mutated WM, DLBCL, and lymphoma cells0.59 - 9.72 µM[1][5]
In Vivo Efficacy

In a mouse model of lipopolysaccharide (LPS)-induced sepsis, intraperitoneal administration of this compound demonstrated a significant dose-dependent increase in survival rates.[4]

Animal ModelTreatmentDosageSurvival Rate (Day 5)Reference
C57BL/6 Mice (LPS-induced sepsis)Vehicle-13.3%[4]
C57BL/6 Mice (LPS-induced sepsis)JH-X-119-01 HCl5 mg/kg37.5%[4]
C57BL/6 Mice (LPS-induced sepsis)JH-X-119-01 HCl10 mg/kg56.3%[4]

Experimental Protocols

In Vitro Western Blot Analysis for NF-κB Phosphorylation

This protocol describes the assessment of JH-X-119-01's effect on LPS-induced NF-κB phosphorylation in macrophage cell lines.

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture (RAW 264.7 or THP-1 cells) B 2. Pre-treatment (10 µM JH-X-119-01, 15 min) A->B C 3. Stimulation (100 ng/mL LPS) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Protein Transfer D->E F 6. Immunoblotting (Primary & Secondary Antibodies for p-IκBα, p-NF-κB-p65) E->F G 7. Detection & Analysis F->G

Workflow for Western Blot Analysis.

Methodology:

  • Cell Culture: RAW 264.7 or THP-1 cells are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-incubated with 10 µM this compound for 15 minutes.[4]

  • Stimulation: Cells are then stimulated with 100 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[4]

  • Cell Lysis: After stimulation, cells are washed and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα and phosphorylated NF-κB-p65, followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an appropriate detection reagent, and the band intensities are quantified to determine the level of protein phosphorylation.

In Vivo Murine Model of Sepsis

This protocol outlines the in vivo evaluation of this compound in a mouse model of LPS-induced sepsis.

Methodology:

  • Animal Model: Male C57BL/6 mice (20-22 g) are used for the study.[4]

  • Treatment Groups: Mice are divided into three groups: a vehicle control group, a 5 mg/kg this compound group, and a 10 mg/kg this compound group.[4]

  • Drug Administration: this compound is administered via intraperitoneal injection daily for 5 days.[4]

  • Induction of Sepsis: Sepsis is induced by a single intraperitoneal injection of 20 mg/kg LPS.[4]

  • Monitoring: Survival of the mice is monitored and recorded daily for a period of 5 days.[4]

In Vivo Formulation Preparation:

A common formulation for in vivo studies involves a multi-solvent system to ensure solubility and bioavailability.

Solvent System:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation Steps:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add saline to reach the final volume and concentration. The resulting solution should be prepared fresh daily.[8]

Conclusion

This compound is a highly selective and potent covalent inhibitor of IRAK1 with promising therapeutic potential for a range of inflammatory diseases and MYD88-mutated cancers. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it a valuable tool for further investigation and a strong candidate for clinical development. The data and protocols presented in this guide are intended to facilitate ongoing research into the therapeutic applications of this novel compound.

References

Understanding the role of IRAK1 in MYD88 mutated lymphomas

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of IRAK1 in MYD88 Mutated Lymphomas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Myeloid Differentiation primary response 88 (MYD88) gene, particularly the recurrent L265P substitution, are defining molecular features in a significant subset of B-cell lymphomas, including Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Waldenström's Macroglobulinemia (WM).[1] These gain-of-function mutations create a state of constitutive signaling that is critical for lymphoma cell survival and proliferation.[2][3] Central to this oncogenic signaling cascade is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a serine/threonine kinase that functions as both a critical enzyme and an essential scaffold protein. This guide provides a detailed examination of IRAK1's structure, its role in the aberrant signaling pathway driven by mutant MYD88, the downstream consequences of its activation, and its emergence as a compelling therapeutic target. We will delve into the quantitative data from key preclinical studies, outline relevant experimental protocols, and visualize the complex molecular interactions that underpin IRAK1's function in these malignancies.

IRAK1: Structure and Canonical Function

IRAK1 is a key mediator in innate immune signaling, transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] Structurally, the protein is composed of several key domains: an N-terminal death domain (DD) responsible for its interaction with the adaptor protein MYD88, a central kinase domain that confers its enzymatic activity, and a C-terminal domain involved in downstream interactions.[4][5]

In a normal physiological response, ligand binding to a TLR or IL-1R triggers the recruitment of MYD88.[6] This event initiates the assembly of a larger signaling complex known as the Myddosome, which recruits IRAK family members.[6][7] The upstream kinase, IRAK4, is first recruited and activated, which in turn phosphorylates and activates IRAK1.[8][9] Activated IRAK1 then dissociates from the receptor complex to interact with downstream effectors like TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, driving inflammatory responses.[8][9]

The MYD88 L265P Mutation: A Paradigm of Constitutive Activation

The L265P mutation in the Toll/Interleukin-1 Receptor (TIR) domain of MYD88 induces a conformational change that promotes the spontaneous, ligand-independent oligomerization of the MYD88 protein.[10] This aberrant self-assembly nucleates the formation of a stable Myddosome complex, leading to the constitutive recruitment and activation of IRAK4 and IRAK1.[2][10]

In cells harboring the MYD88 L265P mutation, IRAK1 is found in a hyperphosphorylated state.[2][11] This is a direct consequence of the persistent kinase activity of IRAK4 within the constitutively assembled Myddosome.[2][3] This chronic activation of IRAK1 serves as the critical node that relays pro-survival signals downstream.

Caption: MYD88 L265P-induced constitutive IRAK1 activation.

Downstream Pro-Survival Pathways Driven by IRAK1

The persistent signaling emanating from the mutant MYD88-IRAK1 axis sustains the malignant phenotype by activating several key pro-survival pathways.

  • NF-κB Activation: IRAK1 is a critical mediator of NF-κB activation downstream of MYD88 L265P.[11] Activated IRAK1 associates with and activates TRAF6, which in turn initiates a cascade leading to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and drive the expression of anti-apoptotic and proliferative genes.[12][13]

  • JAK/STAT3 Signaling: The MYD88-IRAK1 pathway drives the secretion of cytokines, notably IL-6 and IL-10.[2] These cytokines then act in an autocrine and paracrine manner to activate the JAK/STAT3 pathway, a critical survival pathway in ABC-DLBCL.[2][14] Inhibition of IRAK1/4 has been shown to diminish the phosphorylation of STAT3.[2][12]

Downstream_Pathways Myddosome MYD88 L265P Myddosome (p-IRAK4, p-IRAK1) TRAF6 TRAF6 Myddosome->TRAF6 Cytokines IL-6, IL-10 Secretion Myddosome->Cytokines IKK IKK Complex TRAF6->IKK IkBa p-IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB releases Nucleus Gene Transcription (Survival, Proliferation) NFkB->Nucleus JAK JAK STAT3 p-STAT3 JAK->STAT3 STAT3->Nucleus Cytokines->JAK autocrine/ paracrine

Caption: Key pro-survival pathways downstream of activated IRAK1.

IRAK1's Dual Role: Kinase versus Scaffolding Function

A critical finding in the study of MYD88-mutated lymphomas is the differential requirement for the enzymatic versus the structural function of IRAK family members. While the kinase activity of IRAK4 is essential for the survival of ABC-DLBCL cells, the kinase activity of IRAK1 appears to be dispensable.[11][15][16] Studies have shown that a kinase-dead version of IRAK1 can rescue the viability of ABC-DLBCL cells following the knockdown of endogenous IRAK1.[11][15]

This suggests that the primary role of IRAK1 in this context is as a scaffold protein , facilitating the assembly of downstream signaling complexes.[15][17] This distinction has profound implications for drug development, suggesting that simply inhibiting IRAK1's kinase activity may be insufficient. Therapeutic strategies aimed at degrading the entire IRAK1 protein, thereby eliminating its scaffolding function, may be more effective.[15][17]

Therapeutic Targeting of IRAK1

The dependency of MYD88-mutated lymphomas on the IRAK1 signaling node makes it an attractive therapeutic target. Several strategies are under investigation:

  • Dual IRAK1/4 Inhibitors: Small molecules that inhibit the kinase activity of both IRAK1 and IRAK4 have shown efficacy in killing ABC-DLBCL cell lines.[8][18]

  • Selective IRAK1 Inhibitors: To dissect the specific role of IRAK1 and potentially reduce off-target effects, highly selective IRAK1 inhibitors have been developed. The covalent inhibitor JH-X-119-01, for instance, irreversibly binds to Cys302 of IRAK1 and demonstrates potent biochemical inhibition and anti-proliferative effects in MYD88-mutated lymphoma cells.[19][20]

  • IRAK1 Degraders: Given the crucial scaffolding function of IRAK1, Proteolysis-Targeting Chimeras (PROTACs) that induce the targeted degradation of the IRAK1 protein represent a promising therapeutic avenue.[15][17] These agents have shown potent anti-proliferative effects at low nanomolar concentrations in ABC-DLBCL cells.[17]

  • Combination Therapies: Preclinical studies have demonstrated strong synergy between IRAK1 inhibition and BTK inhibition (e.g., with ibrutinib).[8][21] While ibrutinib effectively suppresses BTK-driven signaling, IRAK1 signaling often persists, representing a mechanism of incomplete response.[20] Dual targeting of both pathways leads to more robust apoptosis and tumor cell killing.[8][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies targeting IRAK1 in MYD88-mutated lymphoma models.

Table 1: Activity of Selective IRAK1 Inhibitors and Degraders

Compound Type Target(s) Cell Line (MYD88 Status) Endpoint Value Reference(s)
JH-X-119-01 Covalent Inhibitor IRAK1 BCWM.1 (L265P) Cellular EC50 ~2-5 µM [19]
JH-X-119-01 Covalent Inhibitor IRAK1 HBL-1 (L265P) Cellular EC50 12.1 µM [22]
JH-X-119-01 Covalent Inhibitor IRAK1 IRAK1 Enzyme Biochemical IC50 9.3 nM [20]
JNJ-1013 Degrader (PROTAC) IRAK1 HBL-1 (L265P) Degradation DC50 3 nM [17]

| IRAK1/4 Inhibitor I | Inhibitor | IRAK1/4 | ABC-DLBCL lines | Viability | Kills ABC, not GCB lines |[8][11] |

Table 2: Pharmacokinetics of a Selective IRAK1 Inhibitor

Compound Administration Cmax Half-life (t½) Clearance Reference(s)

| JH-X-119-01 | IV (in vivo) | 9.95 µM | 1.61 hours | 18.84 mL/min/kg |[20] |

Key Experimental Protocols

The following methodologies are central to investigating the IRAK1 signaling pathway in MYD88-mutated lymphomas.

1. Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

  • Objective: To demonstrate the physical association between mutant MYD88 and IRAK family proteins.

  • Methodology:

    • Lyse lymphoma cells (e.g., OCI-Ly3) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear lysates with protein A/G-agarose beads.

    • Incubate the lysate with an antibody specific to the bait protein (e.g., anti-MYD88).

    • Capture the antibody-protein complexes using protein A/G-agarose beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-IRAK1, anti-IRAK4).[2][11]

2. Western Blotting for Phosphorylation and Protein Levels

  • Objective: To detect the phosphorylation status of IRAK1 and downstream targets (e.g., IκBα, STAT3) and changes in total protein levels.

  • Methodology:

    • Prepare whole-cell lysates from lymphoma cells treated with or without an IRAK1 inhibitor.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, anti-phospho-STAT3).[12][23]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[23]

3. Lentiviral shRNA-mediated Gene Knockdown

  • Objective: To assess the dependency of lymphoma cells on IRAK1 for survival.

  • Methodology:

    • Transduce MYD88-mutated lymphoma cells (e.g., Jurkat, BCWM.1) with lentiviral particles expressing either a non-targeting control shRNA or an shRNA targeting IRAK1.[20][24]

    • Select for transduced cells using an appropriate marker (e.g., puromycin).

    • Confirm knockdown of IRAK1 protein expression by Western blotting.

    • Assess the biological consequences, such as changes in cell viability (trypan blue exclusion or CellTiter-Glo assay) and apoptosis (Annexin V/PI staining followed by flow cytometry).[24]

4. Cell Viability and Apoptosis Assays

  • Objective: To quantify the cytotoxic and anti-proliferative effects of IRAK1 inhibitors.

  • Methodology:

    • CellTiter-Glo® Luminescent Cell Viability Assay: Seed cells in 96-well plates and treat with a serial dilution of the inhibitor for a specified time (e.g., 72 hours). Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells. Measure luminescence to determine the percentage of viable cells relative to a vehicle control.[19]

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with the inhibitor. Harvest, wash, and resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (stains apoptotic cells) and PI (stains necrotic cells). Analyze the cell population by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[24]

Experimental_Workflow cluster_assays Parallel Assays Start Start: MYD88-mutated Lymphoma Cell Lines Treatment Treat cells with IRAK1 Inhibitor/Degrader (Dose Response) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Determine EC50 Treatment->Viability Western Western Blot (p-IRAK1, p-STAT3, etc.) Confirm Target Engagement Treatment->Western Apoptosis Apoptosis Assay (Annexin V/PI) Quantify Cell Death Treatment->Apoptosis Xenograft In Vivo Xenograft Model (If in vitro is promising) Viability->Xenograft Promising Results End Evaluate Therapeutic Potential Xenograft->End

Caption: Workflow for preclinical evaluation of an IRAK1-targeting agent.

Conclusion

IRAK1 is an indispensable component of the oncogenic signaling network driven by MYD88 mutations in B-cell lymphomas. Its constitutive activation perpetuates downstream pro-survival pathways, including NF-κB and STAT3. The discovery of the critical scaffolding function of IRAK1, particularly in ABC-DLBCL, has shifted the therapeutic paradigm beyond simple kinase inhibition towards strategies like targeted protein degradation. The demonstrated synergy of IRAK1-targeted agents with other pathway inhibitors, such as BTK inhibitors, provides a strong rationale for clinical investigation of combination therapies. Continued research into the intricate regulation and function of IRAK1 will be paramount for developing more effective and durable treatments for patients with MYD88-mutated lymphomas.

References

The Selective IRAK1 Inhibitor JH-X-119-01 Hydrochloride: A Technical Guide to its Attenuation of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades.[1][2] Dysregulation of these pathways is intimately linked to a variety of inflammatory diseases and certain cancers, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a key downstream effector. This technical guide consolidates the current understanding of how this compound modulates the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[3] Inappropriate activation of the NF-κB pathway is a hallmark of many chronic inflammatory conditions and malignancies. The signaling cascade leading to NF-κB activation is tightly regulated, with the IκB kinase (IKK) complex serving as a central node. Activation of IKK leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα), releasing the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.

One of the key upstream activators of the IKK complex is the IRAK1 kinase.[1] Upon stimulation of TLRs or IL-1Rs, IRAK1 is recruited to the receptor complex and becomes phosphorylated, leading to the activation of TRAF6 and, subsequently, the IKK complex.[1] By selectively targeting IRAK1, this compound offers a promising therapeutic strategy for mitigating pathological NF-κB-driven inflammation.

Mechanism of Action of this compound

JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the active site of IRAK1. This selective inhibition prevents the downstream signaling events that lead to NF-κB activation.

Quantitative Effects on NF-κB Signaling

In vitro studies have demonstrated the efficacy of this compound in suppressing the NF-κB signaling pathway in various cell types.

ParameterCell LineStimulusJH-X-119-01 ConcentrationObserved EffectReference
IRAK1 Inhibition (IC50)Biochemical Assay-9 nMPotent inhibition of IRAK1 kinase activity.[3]
Phosphorylation of IκBαRAW 264.7, THP-1LPS (100 ng/mL)10 µMDecreased phosphorylation.[4]
Phosphorylation of NF-κB p65RAW 264.7, THP-1LPS (100 ng/mL)10 µMDecreased phosphorylation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).

    • Allow cells to adhere and reach approximately 80% confluency.

    • Pre-treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), for the desired time (e.g., 15-30 minutes for phosphorylation studies).

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the phosphorylation status of key NF-κB pathway proteins.

  • Reagents and Materials:

    • RIPA lysis buffer (containing protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., rabbit anti-phospho-IκBα, rabbit anti-IκBα, rabbit anti-phospho-p65, rabbit anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

    • Enhanced chemiluminescence (ECL) detection reagent

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

    • Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels, normalizing to the total protein and/or loading control.

Visualizing the Molecular Pathway and Experimental Workflow

The NF-κB Signaling Pathway and the Impact of JH-X-119-01

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 JH_X_119_01 JH-X-119-01 Hydrochloride JH_X_119_01->IRAK1 Inhibition IKK_complex IKK Complex TRAF6->IKK_complex Activation IκBα_p65_p50 IκBα p65 p50 IKK_complex->IκBα_p65_p50 P p_IκBα p-IκBα p65 p50 IκBα_p65_p50->p_IκBα p65_p50 p65 p50 p_IκBα->p65_p50 Ub_Proteasome Ubiquitin/ Proteasome p_IκBα->Ub_Proteasome Degradation p65_p50_n p65 p50 p65_p50->p65_p50_n Nuclear Translocation DNA NF-κB Target Genes p65_p50_n->DNA Transcription Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Inflammatory_Cytokines

Caption: JH-X-119-01 inhibits IRAK1, blocking NF-κB activation.

Experimental Workflow for Assessing the Effect of JH-X-119-01 on NF-κB Activation

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 or THP-1 cells Seeding 2. Seed cells in 6-well plates Cell_Culture->Seeding Pre_treatment 3. Pre-treat with JH-X-119-01 or vehicle (1 hour) Seeding->Pre_treatment Stimulation 4. Stimulate with LPS (15-30 minutes) Pre_treatment->Stimulation Lysis 5. Lyse cells and quantify protein Stimulation->Lysis Western_Blot 6. Perform Western Blot for p-IκBα, IκBα, p-p65, p65 Lysis->Western_Blot Detection 7. ECL detection and imaging Western_Blot->Detection Quantification 8. Densitometry analysis Detection->Quantification

Caption: Workflow for analyzing JH-X-119-01's effect on NF-κB.

Conclusion

This compound is a highly selective and potent inhibitor of IRAK1, which effectively downregulates the pro-inflammatory NF-κB signaling pathway. By preventing the phosphorylation of key downstream targets such as IκBα and p65, JH-X-119-01 demonstrates significant potential as a therapeutic agent for a range of inflammatory and autoimmune diseases, as well as certain cancers where the NF-κB pathway is constitutively active. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

Methodological & Application

Application Notes and Protocols for JH-X-119-01 Hydrochloride: In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase involved in innate immunity signaling pathways.[1][2][3] It functions by irreversibly binding to cysteine 302 in the IRAK1 protein.[3][4] Dysregulation of IRAK1 is implicated in various inflammatory diseases and cancers, such as B-cell lymphomas with MYD88 mutations.[3][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

JH-X-119-01 selectively targets IRAK1, which is a key component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, myeloid differentiation primary response 88 (MYD88) recruits IRAK family kinases, leading to the activation of downstream signaling pathways, most notably the NF-κB pathway, which results in the transcription of pro-inflammatory cytokines like IL-6 and TNFα.[3] JH-X-119-01 inhibits IRAK1 phosphorylation, thereby blocking the downstream activation of NF-κB.[1][5]

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity metrics for JH-X-119-01.

Assay TypeTarget/Cell LineMetricValueReference
Biochemical AssayIRAK1IC509 nM[2][6][7]
Biochemical AssayIRAK4IC50> 10 µM[2][8]
Biochemical AssayYSK4 (off-target)IC5057 nM[3][9]
Cell ViabilityMYD88-mutated B-cell Lymphoma Cells (various)EC500.59 - 9.72 µM[2][6]
Cell ViabilityHBL-1 (ABC-DLBCL Cell Line)EC5012.10 µM[5]

Signaling Pathway Diagram

JH_X_119_01_Signaling_Pathway cluster_NFkB cluster_nucleus Nuclear Events TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNFα) JHX11901 JH-X-119-01 hydrochloride JHX11901->IRAK1 Inhibition

Caption: IRAK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the cytotoxic or cytostatic effects of JH-X-119-01 on cancer cell lines, particularly those with MYD88 mutations.

Materials:

  • Target cell lines (e.g., Waldenström's macroglobulinemia, Diffused Large B-cell Lymphoma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Add 100 µL of the diluted compound to the respective wells (this will halve the final concentration of the compound). Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.[6]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the EC50 value.

Western Blot for NF-κB Pathway Activation

This protocol details the detection of changes in the phosphorylation status of key NF-κB pathway proteins, such as IκBα and p65, following treatment with JH-X-119-01.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • This compound

  • Lipopolysaccharide (LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of JH-X-119-01 (e.g., 10 µM) for 1-2 hours.[1][2]

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce NF-κB activation.[1][2]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Lymphoma or Macrophage lines) start->cell_culture treatment Treatment with JH-X-119-01 +/- LPS cell_culture->treatment viability_assay Cell Viability Assay (CellTiter-Glo) treatment->viability_assay western_blot Western Blot treatment->western_blot plate_reading Luminescence Measurement viability_assay->plate_reading lysis Cell Lysis & Protein Quantification western_blot->lysis ec50_calc EC50 Calculation plate_reading->ec50_calc end End ec50_calc->end sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing & Detection sds_page->probing quantification Densitometry Analysis probing->quantification quantification->end

Caption: General workflow for in vitro cell-based assays of this compound.

References

Application Notes and Protocols for JH-X-119-01 Hydrochloride in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1] Dysregulation of IRAK1 signaling is implicated in the survival and proliferation of various B-cell lymphomas, particularly those with activating mutations in the MYD88 gene.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of lymphoma cell lines.

JH-X-119-01 has demonstrated cytotoxic activity in Waldenström's macroglobulinemia (WM), Diffuse Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88, with EC50 values typically in the single-digit micromolar range.[2][3] The compound works by irreversibly binding to Cysteine 302 of IRAK1, thereby inhibiting its kinase activity and downstream pro-growth and survival signaling, primarily through the NF-κB pathway.[2] Furthermore, studies have shown a synergistic tumor cell-killing effect when JH-X-119-01 is co-administered with the BTK inhibitor ibrutinib in MYD88-mutated lymphoma cells.[2][4][5]

Data Presentation

The following table summarizes the effective concentrations (EC50) of this compound in various lymphoma cell lines after 72 hours of treatment, as determined by the CellTiter-Glo® luminescent cell viability assay.[1][6]

Cell LineLymphoma SubtypeMYD88 Mutation StatusEC50 (µM)
OCI-LY19Diffuse Large B-cell Lymphoma (DLBCL)Mutant0.59[1]
RamosBurkitt's LymphomaMutant1.79[6]
TMD8Diffuse Large B-cell Lymphoma (DLBCL)Mutant2.4[6]
RPMI-8226Multiple MyelomaMutant5.13[6]
HBL-1Diffuse Large B-cell Lymphoma (DLBCL)Not Specified12.10[4]

Signaling Pathway

This compound inhibits the IRAK1 signaling pathway, which is a critical component of the MYD88-mediated activation of NF-κB. In lymphomas with MYD88 mutations, constitutive activation of this pathway promotes cell survival and proliferation. JH-X-119-01 selectively and irreversibly binds to IRAK1, preventing its phosphorylation and subsequent activation of downstream signaling cascades that lead to the nuclear translocation of NF-κB and the expression of pro-survival genes.

IRAK1_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 (Mutant) TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation JXH JH-X-119-01 JXH->IRAK1 Inhibition Gene_Expression Pro-survival Gene Expression NFkB_nuc->Gene_Expression Transcription Experimental_Workflow start Start cell_culture Culture Lymphoma Cell Lines start->cell_culture treatment Treat cells with JH-X-119-01 HCl cell_culture->treatment viability Cell Viability Assay (CellTiter-Glo®) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western_blot Western Blot Analysis (p-IRAK1, p-NF-κB) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for JH-X-119-01 Hydrochloride in Mouse Models of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the toll-like receptor (TLR) signaling pathway.[1][2][3] Dysregulation of this pathway is a key driver of the excessive inflammatory response characteristic of sepsis. By selectively targeting IRAK1, this compound presents a promising therapeutic strategy to mitigate the harmful effects of sepsis.[4][5] In preclinical studies using mouse models of lipopolysaccharide (LPS)-induced sepsis, JH-X-119-01 has demonstrated the ability to improve survival rates.[1][2][6][7] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of sepsis, guidance on experimental design, and methods for assessing therapeutic outcomes.

Mechanism of Action: IRAK1 Inhibition in Sepsis

Sepsis is often triggered by pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, which are recognized by TLR4 on immune cells. This recognition initiates a signaling cascade that is critically dependent on IRAK1. Upon activation, IRAK1 is phosphorylated and subsequently activates downstream pathways, most notably the NF-κB pathway. This leads to the transcription and release of a storm of pro-inflammatory cytokines, including TNF-α and IL-6, which contribute to the systemic inflammation, tissue damage, and organ failure seen in sepsis. JH-X-119-01 selectively inhibits the phosphorylation of IRAK1, thereby interrupting this inflammatory cascade and reducing the production of downstream inflammatory mediators.[1][4][5]

LPS LPS TLR4 TLR4 LPS->TLR4 IRAK1 IRAK1 TLR4->IRAK1 activates NFkB NF-κB Phosphorylation IRAK1->NFkB promotes JFX JH-X-119-01 hydrochloride JFX->IRAK1 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces

This compound signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in a mouse model of LPS-induced sepsis.

Table 1: Survival Rate in LPS-Induced Sepsis Model

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (Day 5)
Vehicle ControlN/AIntraperitoneal13.3%[1]
JH-X-119-01 HCl5Intraperitoneal37.5%[1]
JH-X-119-01 HCl10Intraperitoneal56.3%[1]

Table 2: In Vivo Experimental Parameters

ParameterDetails
Animal ModelMale C57BL/6 mice (20-22g)[1]
Sepsis InductionLipopolysaccharide (LPS) from E. coli
LPS Dosage20 mg/kg[1]
LPS AdministrationIntraperitoneal (IP) injection[1]
JH-X-119-01 HCl Doses5 and 10 mg/kg[1]
Administration RouteIntraperitoneal (IP) injection[1]
Study Duration5 days[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • To prepare the dosing solution, first dissolve the this compound powder in DMSO.

  • Sequentially add PEG300, Tween-80, and Saline to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: LPS-Induced Sepsis Mouse Model and this compound Administration

Materials:

  • Male C57BL/6 mice (8-12 weeks old, 20-25g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5)

  • Prepared this compound dosing solution

  • Prepared vehicle solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

Experimental Workflow:

cluster_0 Day 0 cluster_1 Days 1-5 cluster_2 Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Randomize Randomize into Treatment Groups Acclimatize->Randomize Treat Administer JH-X-119-01 HCl or Vehicle (IP) Randomize->Treat Induce Induce Sepsis with LPS (20 mg/kg IP) Treat->Induce 30 min post-treatment Monitor Monitor Survival and Clinical Signs Induce->Monitor Collect Collect Blood and Tissues for Analysis Monitor->Collect

Workflow for the LPS-induced sepsis mouse model.

Procedure:

  • House male C57BL/6 mice under standard conditions (23±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week to acclimatize.[1]

  • On the day of the experiment, weigh each mouse and randomize them into treatment groups (e.g., Vehicle, 5 mg/kg JH-X-119-01 HCl, 10 mg/kg JH-X-119-01 HCl).

  • Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection. The injection volume should not exceed 10 mL/kg.[2]

  • Thirty minutes after treatment, induce sepsis by administering LPS (20 mg/kg) via IP injection.[8]

  • Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture) at regular intervals for up to 5 days.

  • At the experimental endpoint, or if humane endpoints are reached, euthanize the mice and collect blood and tissues for further analysis.

Protocol 3: Cecal Ligation and Puncture (CLP) Sepsis Mouse Model

The CLP model induces a more clinically relevant polymicrobial sepsis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments (scissors, forceps)

  • 2-0 silk suture

  • 22-27 gauge needle

  • Wound clips or sutures

  • Sterile saline

  • Buprenorphine for analgesia

Procedure:

  • Anesthetize the mouse.

  • Shave the abdomen and disinfect the area.

  • Make a 1 cm midline incision through the skin and peritoneum.

  • Exteriorize the cecum, ensuring the blood supply is not compromised.

  • Ligate the cecum below the ileocecal valve. The position of the ligation can be adjusted to modulate the severity of sepsis.[3][6]

  • Puncture the cecum once or twice with a needle. The size of the needle will also influence the severity.[3][6]

  • Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.[6]

  • Return the cecum to the abdomen and close the incisions.

  • Administer pre-warmed sterile saline (1 mL) subcutaneously for fluid resuscitation and buprenorphine for pain management.[6]

  • This compound or vehicle can be administered at a designated time point post-surgery (e.g., 1 hour).

Protocol 4: Assessment of Therapeutic Outcomes

1. Lung Histology for Injury Assessment:

  • At the endpoint, perfuse the lungs and fix in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score lung injury based on parameters such as neutrophil infiltration, alveolar septal thickening, proteinaceous debris, and hyaline membrane formation.[9][10][11]

2. Cytokine Analysis from Peritoneal Macrophages:

  • Isolate peritoneal cells by lavage with ice-cold PBS.

  • Culture the cells for 1-2 hours to allow macrophages to adhere.[12]

  • Wash away non-adherent cells.

  • The adherent macrophages can be stimulated ex vivo, and the supernatant collected to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or cytokine bead array.[13][14]

3. Flow Cytometry for Immune Cell Profiling:

  • Collect peritoneal lavage fluid or blood samples.

  • Perform red blood cell lysis if necessary.

  • Stain cells with fluorescently conjugated antibodies against immune cell markers (e.g., CD11b for myeloid cells).

  • Analyze the cell populations using a flow cytometer.

Concluding Remarks

These protocols provide a framework for investigating the in vivo efficacy of this compound in established mouse models of sepsis. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data. Researchers should adapt these protocols as necessary to suit their specific experimental questions and institutional guidelines for animal care and use. The selective inhibition of IRAK1 by this compound offers a targeted approach to modulating the hyperinflammatory response in sepsis, and these methods will aid in its further preclinical evaluation.

References

Administration of JH-X-119-01 Hydrochloride in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JH-X-119-01 hydrochloride in animal studies, based on currently available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this selective IRAK1 inhibitor.

Summary of In Vivo Administration and Pharmacokinetics

This compound has been administered in animal models through both intravenous (IV) and intraperitoneal (IP) routes. Pharmacokinetic profiling following IV administration has demonstrated a favorable profile with a moderate half-life. Efficacy studies in a murine sepsis model have utilized IP injections, showing a dose-dependent increase in survival.

Table 1: Pharmacokinetic Parameters of JH-X-119-01 following Intravenous Administration
ParameterValueAnimal Model
Half-life (t½)1.61 hoursNot Specified
Maximum Concentration (Cmax)9.95 µMNot Specified
Clearance18.84 mL/min/kgNot Specified

Data sourced from in vivo pharmacokinetic studies[1].

Table 2: Efficacy of JH-X-119-01 in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model
Administration RouteDosageAnimal ModelOutcome
Intraperitoneal (IP)5 mg/kgC57BL/6 mice37.5% survival at day 5 (vs. 13.3% in vehicle control)[1][2][3][4][5]
Intraperitoneal (IP)10 mg/kgC57BL/6 mice56.3% survival at day 5 (vs. 13.3% in vehicle control)[1][2][3][4][5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

A common vehicle for the in vivo administration of this compound involves a multi-component solvent system to ensure solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in sterile water)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • For the final dosing solution, the recommended vehicle composition is a ratio of DMSO, PEG300, Tween-80, and Saline. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2].

  • To prepare the final solution, sequentially add the components. For example, to prepare 1 mL of the vehicle, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.

  • To this mixture, add 50 µL of Tween-80 and mix thoroughly.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution[2].

  • It is recommended to prepare the working solution fresh on the day of the experiment[2][5].

Intraperitoneal (IP) Administration in a Murine Sepsis Model

This protocol describes the administration of this compound to C57BL/6 mice in a lipopolysaccharide (LPS)-induced sepsis model[2][3][4][5].

Animal Model:

  • Male C57BL/6 mice (20-22 g)[2][3][4]

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_treatment Treatment and Induction cluster_monitoring Monitoring Acclimatize Acclimatize C57BL/6 mice Treatment Administer JH-X-119-01 (5 or 10 mg/kg) or Vehicle via IP injection Acclimatize->Treatment LPS Induce sepsis with LPS (20 mg/kg) Treatment->LPS Monitor Monitor survival for 5 days LPS->Monitor G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR / IL-1R MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inhibitor JH-X-119-01 Inhibitor->IRAK1

References

Application Notes and Protocols: JH-X-119-01 Hydrochloride and Ibrutinib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the investigation of the combination therapy involving JH-X-119-01 hydrochloride, a potent and selective IRAK1 inhibitor, and ibrutinib, a well-established BTK inhibitor. This combination has shown synergistic anti-tumor effects, particularly in B-cell lymphomas with activating mutations in the MYD88 signaling protein.[1][2][3][4][5] The dual inhibition of both the IRAK1 and BTK signaling pathways, which are key downstream effectors of mutated MYD88, offers a promising therapeutic strategy to overcome partial responses and potential resistance to single-agent therapies.

This compound is a covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[3] Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] In MYD88-mutated B-cell lymphomas, both the IRAK1 and BTK pathways are aberrantly activated, leading to downstream activation of NF-κB, which promotes cell survival and proliferation.[1][5] The combination of JH-X-119-01 and ibrutinib aims to achieve a more comprehensive blockade of these pro-survival signals.

Data Presentation

The following tables summarize the in vitro potency of JH-X-119-01 as a single agent and the synergistic effects of the combination therapy in relevant cancer cell lines.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IRAK1 IC₅₀9 nM[3]
Cellular EC₅₀ (72h treatment)
BCWM.1 (Waldenström's Macroglobulinemia)0.59 µM[3]
MWCL-1 (Waldenström's Macroglobulinemia)1.8 µM[3]
TMD8 (ABC-DLBCL)9.72 µM[3]
HBL-1 (ABC-DLBCL)1.5 µM[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Synergistic Effects of JH-X-119-01 and Ibrutinib Combination Therapy

Cell LineDrug Concentration (JH-X-119-01 + Ibrutinib)Combination Index (CI)InterpretationReference
BCWM.11 µM + 10 nM< 1.0Synergistic[3]
BCWM.12 µM + 20 nM< 1.0Synergistic[3]
TMD85 µM + 10 nM< 1.0Synergistic[3]
TMD810 µM + 20 nM< 1.0Synergistic[3]

The Combination Index (CI) is used to quantify drug synergism, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway

The diagram below illustrates the signaling pathways targeted by JH-X-119-01 and ibrutinib in the context of MYD88-mutated B-cell lymphomas.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MYD88 MYD88 (mutated) TLR_IL1R->MYD88 BCR BCR BTK BTK BCR->BTK IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK I_kappa_B IκB IKK->I_kappa_B P NF_kappa_B NF-κB I_kappa_B->NF_kappa_B NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation PLCg2 PLCγ2 BTK->PLCg2 downstream_BTK Downstream Effectors PLCg2->downstream_BTK downstream_BTK->NF_kappa_B Gene_Expression Gene Expression (Proliferation, Survival) NF_kappa_B_nucleus->Gene_Expression J_H_X_119_01 JH-X-119-01 J_H_X_119_01->IRAK1 Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Dual inhibition of IRAK1 and BTK pathways.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of JH-X-119-01 and ibrutinib, alone and in combination, on B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., BCWM.1, TMD8)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Ibrutinib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of JH-X-119-01 and ibrutinib in culture medium. For combination studies, prepare a matrix of concentrations.

  • Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drugs Add drug dilutions (JH-X-119-01, Ibrutinib, or combination) incubate_24h->add_drugs incubate_72h Incubate 72h add_drugs->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization incubate_overnight Incubate overnight add_solubilization->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end Western_Blot_Workflow start Start cell_treatment Treat cells with drugs start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection ECL detection secondary_ab->detection imaging Imaging and analysis detection->imaging end End imaging->end Xenograft_Workflow start Start cell_injection Inject lymphoma cells subcutaneously into mice start->cell_injection tumor_growth Monitor tumor growth cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer drugs and vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Euthanize mice and excise tumors monitoring->endpoint analysis Tumor analysis endpoint->analysis end End analysis->end

References

Application Note: Detecting IRAK1 Phosphorylation Following JH-X-119-01 Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates and activates IRAK1.[1][4][5] This phosphorylation of IRAK1, particularly at key residues like Threonine 209 (Thr209) and Threonine 387 (Thr387), is a crucial step for the propagation of downstream signaling, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2][6][7]

JH-X-119-01 is a potent and selective small molecule inhibitor of IRAK1.[8][9] It has been shown to inhibit IRAK1 biochemically with an IC50 of approximately 9 nM, while exhibiting no significant inhibition of IRAK4 at concentrations up to 10 µM.[8][10] JH-X-119-01 acts as an irreversible inhibitor, covalently binding to cysteine 302 of IRAK1.[5][10] By inhibiting IRAK1, JH-X-119-01 effectively decreases the phosphorylation of downstream targets like NF-κB and reduces the mRNA levels of pro-inflammatory cytokines such as IL-6 and TNFα in lipopolysaccharide (LPS)-treated macrophages.[8][9][10]

This application note provides a detailed protocol for utilizing Western blot analysis to detect the levels of phosphorylated IRAK1 (p-IRAK1) in cells treated with JH-X-119-01, offering a robust method to quantify the inhibitor's activity.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the TLR/IL-1R signaling pathway, highlighting the role of IRAK1 and the mechanism of action for JH-X-119-01.

IRAK1_Signaling_Pathway LPS LPS / IL-1β TLR TLR / IL-1R LPS->TLR Stimulation MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation pIRAK1 p-IRAK1 IRAK1->pIRAK1 TRAF6 TRAF6 pIRAK1->TRAF6 Activation JHX11901 JH-X-119-01 JHX11901->IRAK1 Inhibition NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: IRAK1 signaling pathway and inhibition by JH-X-119-01.

Experimental Workflow

The diagram below outlines the key steps of the Western blot protocol for detecting IRAK1 phosphorylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells (e.g., THP-1) inhibitor_treatment Pre-treat with JH-X-119-01 cell_seeding->inhibitor_treatment stimulation Stimulate with LPS inhibitor_treatment->stimulation cell_lysis Lyse Cells stimulation->cell_lysis quantification Protein Quantification (BCA) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-IRAK1, Total IRAK1, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantify_bands Densitometry Analysis detection->quantify_bands normalization Normalize to Loading Control quantify_bands->normalization

Caption: Western blot workflow for p-IRAK1 detection.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Cell Lines
THP-1 or RAW 264.7 cellsATCCTIB-202 or TIB-71
Cell Culture Media & Reagents
RPMI-1640 or DMEMThermo Fisher Scientific11875093 or 11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Lipopolysaccharide (LPS)Sigma-AldrichL4391
JH-X-119-01MedChemExpressHY-136373
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Lysis and Electrophoresis
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
BCA Protein Assay KitThermo Fisher Scientific23225
4-20% Mini-PROTEAN TGX GelsBio-Rad4561096
Laemmli Sample BufferBio-Rad1610747
Western Blotting Reagents
PVDF Transfer MembranesMilliporeIPVH00010
Tris-Buffered Saline with Tween 20 (TBST)
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Antibodies
Anti-phospho-IRAK1 (Thr209)Cell Signaling Technology12756
Anti-IRAK1Cell Signaling Technology4504
Anti-GAPDHCell Signaling Technology5174
Anti-rabbit IgG, HRP-linkedCell Signaling Technology7074
Detection
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Experimental Protocol

Cell Culture and Treatment
  • Cell Seeding: Culture THP-1 or RAW 264.7 cells in RPMI-1640 or DMEM, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of JH-X-119-01 (e.g., 1 µM) or vehicle (DMSO). Incubate for 1-2 hours.[1]

  • Stimulation: Add the stimulant (e.g., 100 ng/mL LPS) directly to the wells. Include untreated and stimulant-only controls. Incubate for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes, this may require optimization).[1]

Protein Lysate Preparation
  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new, clean tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 4-20% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by Ponceau S staining.[1]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

AntibodyDilution
Anti-phospho-IRAK1 (Thr209)1:1000
Anti-IRAK11:1000
Anti-GAPDH (Loading Control)1:1000
  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]

Detection and Analysis
  • Chemiluminescent Detection: Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane. Capture the chemiluminescent signal using a digital imager.[1]

  • Stripping and Reprobing: To detect total IRAK1 and the loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IRAK1 and total IRAK1 signals to the loading control (GAPDH). Calculate the ratio of normalized p-IRAK1 to normalized total IRAK1 to determine the specific change in phosphorylation.[1]

Expected Results

Upon stimulation with LPS, a significant increase in the phosphorylation of IRAK1 at Thr209 should be observed in the vehicle-treated control cells. Pre-treatment with JH-X-119-01 is expected to cause a dose-dependent decrease in LPS-induced IRAK1 phosphorylation. The levels of total IRAK1 and the loading control (GAPDH) should remain relatively consistent across all treatment groups.

Troubleshooting

IssuePossible CauseSolution
No or weak p-IRAK1 signal Inefficient stimulationOptimize LPS concentration and stimulation time.
Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inactive phosphatase inhibitorsUse fresh phosphatase inhibitors in the lysis buffer.
High background Insufficient blockingIncrease blocking time or BSA concentration.
Insufficient washingIncrease the number and duration of washes.
Primary antibody concentration too highOptimize antibody dilution.
Non-specific bands Primary antibody cross-reactivityUse a more specific antibody; check the antibody datasheet for known cross-reactivities.
Protein degradationEnsure protease inhibitors are fresh and samples are kept on ice.

References

Application Notes and Protocols: Cell Viability Assay with JH-X-119-01 in DLBCL Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of JH-X-119-01, a selective IRAK1 inhibitor, on the viability of Diffuse Large B-cell Lymphoma (DLBCL) cells. The provided information is intended to guide researchers in designing and executing robust cell viability assays to evaluate the anti-proliferative effects of this compound.

Introduction

JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the MyD88 signaling pathway.[1][2] Dysregulation of this pathway, often through activating mutations in MYD88, is a key driver in the pathogenesis of various B-cell lymphomas, including the Activated B-Cell (ABC) subtype of DLBCL.[3][4] JH-X-119-01 has demonstrated cytotoxic activity in DLBCL cell lines expressing mutant MYD88, making it a promising therapeutic candidate.[1][5] Accurate assessment of its impact on cell viability is crucial for further preclinical development. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method used for this purpose.[6][7]

Data Presentation

The following tables summarize the reported efficacy of JH-X-119-01 in various DLBCL and other lymphoma cell lines.

Table 1: In Vitro Efficacy of JH-X-119-01 in Lymphoma Cell Lines

Cell LineCancer TypeMYD88 StatusAssayEndpointValue (µM)Reference
HBL-1ABC-DLBCLMutantCell ViabilityEC5012.10[8][9]
OCI-LY19DLBCLMutantCell ViabilityEC500.59[6]
TMD8ABC-DLBCLMutantCell ViabilityEC50Not explicitly stated, but showed cell killing effects[1]

Table 2: Biochemical Activity of JH-X-119-01

TargetAssay TypeEndpointValue (nM)Reference
IRAK1Biochemical AssayIC509.0 - 9.3[3][8]
IRAK4Biochemical AssayIC50>10,000[3][8]
YSK4Dose Response AnalysisIC5057[2][6]
MEK3--Off-target inhibition observed[3][8]

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard procedures and findings from studies involving JH-X-119-01.[6][10][11][12][13]

Objective: To measure the viability of DLBCL cells after treatment with JH-X-119-01 by quantifying ATP levels, which are indicative of metabolically active cells.

Materials:

  • DLBCL cell lines (e.g., HBL-1, OCI-LY19)

  • JH-X-119-01 (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well opaque-walled microplates (suitable for luminescence readings)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture DLBCL cells to a logarithmic growth phase. b. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. c. Seed the cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete culture medium. d. Include wells with medium only for background luminescence measurement. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of JH-X-119-01 in complete culture medium from a concentrated stock solution in DMSO. A typical concentration range to test would be 0.1 to 100 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest JH-X-119-01 treatment group. c. Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well. d. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • CellTiter-Glo® Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Subtract the average luminescence from the medium-only wells (background) from all other readings. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the logarithm of the JH-X-119-01 concentration. d. Determine the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

MTT Cell Viability Assay (Alternative Protocol)

This protocol provides an alternative colorimetric method for assessing cell viability.[14][15][16]

Objective: To determine the viability of DLBCL cells treated with JH-X-119-01 based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • DLBCL cell lines

  • JH-X-119-01

  • Complete cell culture medium

  • 96-well clear-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.

  • MTT Assay: a. After the 72-hour incubation, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, allowing for the formation of formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate spectrophotometer. b. Follow the data analysis steps outlined in the CellTiter-Glo® protocol (steps 4a-d), using absorbance values instead of luminescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture DLBCL Cells seed_plate Seed Cells in 96-well Plate (1-2x10^4 cells/well) cell_culture->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prepare_compound Prepare JH-X-119-01 Dilutions prepare_compound->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent lyse_cells Shake to Lyse Cells (2 min) add_reagent->lyse_cells stabilize_signal Incubate at RT (10 min) lyse_cells->stabilize_signal read_luminescence Measure Luminescence stabilize_signal->read_luminescence data_normalization Normalize Data read_luminescence->data_normalization calculate_ec50 Calculate EC50 data_normalization->calculate_ec50

Caption: Workflow for CellTiter-Glo® Viability Assay.

signaling_pathway TLR_IL1R TLR / IL-1R MYD88 MYD88 (Mutant in DLBCL) TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_complex NF-κB Complex TRAF6->NFkB_complex Nucleus Nucleus NFkB_complex->Nucleus Apoptosis Apoptosis Gene_expression Pro-survival Gene Expression Nucleus->Gene_expression JHX11901 JH-X-119-01 JHX11901->IRAK1

Caption: JH-X-119-01 Inhibition of the IRAK1/NF-κB Pathway.

References

Application Notes and Protocols for JH-X-119-01 Hydrochloride in TLR Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 hydrochloride is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory diseases and cancers.[2][3] JH-X-119-01 irreversibly binds to cysteine 302 of IRAK1, effectively blocking its kinase activity and downstream signaling events.[4] Its high selectivity for IRAK1 over other kinases, including IRAK4, makes it an invaluable tool for elucidating the specific role of IRAK1 in inflammatory responses and for preclinical drug development.[5][6]

These application notes provide a comprehensive guide for utilizing this compound to study TLR signaling pathways, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Mechanism of Action

This compound targets IRAK1, a key component of the Myddosome complex, which is formed upon the activation of TLRs (except TLR3) and IL-1Rs. Following ligand binding, MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 autophosphorylates and subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This culminates in the production of pro-inflammatory cytokines and chemokines. JH-X-119-01, by covalently binding to IRAK1, prevents its activation and thereby abrogates these downstream inflammatory responses.[7][8]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates (activates) TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK_p38 JNK/p38 TAK1->JNK_p38 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 JNK_p38->AP1 activates AP1_n AP-1 AP1->AP1_n translocates JHX11901 JH-X-119-01 JHX11901->IRAK1 covalently inhibits Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_n->Cytokines induces transcription AP1_n->Cytokines induces transcription

Figure 1: TLR4 Signaling Pathway and JH-X-119-01 Inhibition.

Data Presentation

Table 1: In Vitro Activity of JH-X-119-01
ParameterValueCell Line/SystemReference(s)
IC50 (IRAK1) 9 nMBiochemical Assay[5][6][9]
IC50 (IRAK4) > 10 µMBiochemical Assay[5][6][9]
EC50 0.59 - 9.72 µMWaldenström's macroglobulinemia (WM), Diffused Large B-cell Lymphoma (DLBCL), and other lymphoma cell lines expressing mutant MYD88[5][6]
Table 2: In Vivo Efficacy of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis
Animal ModelTreatmentDosageOutcomeReference(s)
C57BL/6 MiceVehicle Control-13.3% survival at day 5[5][10]
C57BL/6 MiceThis compound5 mg/kg (intraperitoneal)37.5% survival at day 5[5][10]
C57BL/6 MiceThis compound10 mg/kg (intraperitoneal)56.3% survival at day 5[5][10]

Experimental Protocols

In Vitro Inhibition of TLR4 Signaling in Macrophages

This protocol describes the treatment of macrophage cell lines (e.g., RAW 264.7 or THP-1) with this compound followed by LPS stimulation to assess the inhibition of downstream signaling pathways.

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Downstream Assays start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with JH-X-119-01 HCl (e.g., 1-10 µM, 1-2 hours) seed_cells->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate western Western Blot (p-IRAK1, p-NF-κB) stimulate->western qpcr qPCR (TNF-α, IL-6 mRNA) stimulate->qpcr elisa ELISA (TNF-α, IL-6 protein) stimulate->elisa end End western->end qpcr->end elisa->end

Figure 2: In Vitro Experimental Workflow.

Materials:

  • This compound (prepare stock solution in DMSO)[6]

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Reagents for Western blotting, qPCR, and ELISA

Procedure:

  • Cell Culture:

    • Culture macrophages in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting and qPCR, 24-well plates for ELISA) at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound in complete culture medium. A final DMSO concentration of ≤ 0.1% is recommended.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO only).

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete culture medium.

    • Add LPS to the wells to a final concentration of 100 ng/mL.[10]

    • Incubate for the desired time points:

      • Western Blotting: 15-30 minutes for phosphorylation events.[10]

      • qPCR: 2-4 hours for mRNA expression.

      • ELISA: 12-24 hours for protein secretion.

  • Sample Collection and Analysis:

    • Western Blotting:

      • Wash cells with ice-cold PBS.

      • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE and Western blotting for p-IRAK1, total IRAK1, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

      • Suggested antibody dilutions: Primary antibodies at 1:1000, secondary antibodies at 1:5000.[2]

    • qPCR:

      • Wash cells with PBS and lyse them to extract total RNA using a suitable kit.

      • Synthesize cDNA from the RNA.

      • Perform qPCR using primers for Tnf-α, Il-6, and a housekeeping gene (e.g., Gapdh or Actb).

      • Mouse Primer Sequences:

        • Tnf-α Forward: 5'-CCACCACGCTCTTCTGTCTAC-3'[13][14]

        • Tnf-α Reverse: 5'-AGGGTCTGGGCCATAGAACT-3'[13][14]

        • Il-6 Forward: 5'-CCGGAGAGGAGACTTCACAG-3'[1]

        • Il-6 Reverse: 5'-TTTCCACGATTTCCCAGAGA-3'[1]

      • A representative thermocycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[13][15]

    • ELISA:

      • Collect the cell culture supernatant.

      • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

In Vivo Inhibition of LPS-Induced Sepsis in Mice

This protocol outlines a model of endotoxemia in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound[6]

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[16]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (male, 8-10 weeks old)[10]

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the animal facility for at least one week before the experiment.

    • Provide ad libitum access to food and water.

  • Inhibitor and LPS Preparation:

    • Prepare a sterile solution of this compound in the vehicle at the desired concentrations (e.g., for 5 mg/kg and 10 mg/kg doses).[10]

    • Prepare a sterile solution of LPS in saline (e.g., for a 20 mg/kg dose).[10]

  • Experimental Timeline:

    • Time 0: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • Time +1 hour: Induce sepsis by i.p. injection of LPS.

    • Monitoring: Monitor the mice for signs of sepsis (lethargy, piloerection, huddled posture, reduced activity) and survival at regular intervals for up to 5 days. A sepsis scoring system can be implemented to quantify disease severity.

  • Endpoint Analysis (optional, for mechanistic studies):

    • At specific time points (e.g., 2, 6, 24 hours post-LPS), a subset of animals can be euthanized.

    • Collect blood via cardiac puncture for cytokine analysis (ELISA) or complete blood count.

    • Harvest tissues (e.g., lungs, liver, spleen) for histological analysis or homogenization to measure tissue cytokine levels or for Western blot analysis of signaling pathways.

Conclusion

This compound is a powerful and specific tool for investigating the role of IRAK1 in TLR-mediated signaling. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further understand the intricate mechanisms of inflammation and to explore the therapeutic potential of IRAK1 inhibition. As with any experimental system, optimization of specific conditions may be necessary for different cell types or experimental setups.

References

Application Notes and Protocols for Investigating Innate Immunity Using JH-X-119-01 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

JH-X-119-01 hydrochloride is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in the innate immune system.[1][2][3][4][5][6] IRAK1 plays a crucial role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are fundamental for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[7] Dysregulation of IRAK1 signaling is implicated in various inflammatory diseases and cancers.[7][8] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate innate immunity, particularly through the lens of IRAK1 inhibition.

Mechanism of Action:

JH-X-119-01 selectively and irreversibly binds to a cysteine residue (C302) in the active site of IRAK1.[7][9] This covalent modification inhibits the kinase activity of IRAK1, thereby blocking downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][9] Notably, JH-X-119-01 exhibits high selectivity for IRAK1 over other kinases, including IRAK4, making it a precise tool for dissecting the specific roles of IRAK1 in innate immune responses.[2][3][9]

Data Presentation

In Vitro Efficacy of JH-X-119-01
ParameterCell LineTreatmentResultReference
IRAK1 Inhibition (IC₅₀) Cell-free assayJH-X-119-019 nM[2][3][4]
IRAK4 Inhibition Cell-free assayJH-X-119-01 (up to 10 µM)No inhibition[2][3][9]
NF-κB p65 Phosphorylation LPS-treated macrophagesJH-X-119-01 (10 µM)Decreased[1]
IκBα Phosphorylation LPS-treated macrophagesJH-X-119-01 (10 µM)Decreased[1]
IL-6 mRNA Levels LPS-treated macrophagesJH-X-119-01 (10 µM)Decreased[1][9]
TNF-α mRNA Levels LPS-treated macrophagesJH-X-119-01 (10 µM)Decreased[1][9]
Cell Viability (EC₅₀) MYD88-mutated B-cell lymphoma cellsJH-X-119-010.59 to 9.72 µM[2][4]
In Vivo Efficacy of JH-X-119-01 in a Mouse Model of LPS-Induced Sepsis
ParameterModelTreatmentResultReference
Survival Rate (Day 5) LPS (20 mg/kg)-challenged miceVehicle13.3%[1][2]
JH-X-119-01 (5 mg/kg)37.5%[1][2]
JH-X-119-01 (10 mg/kg)56.3%[1][2]
Lung Injury LPS-challenged miceJH-X-119-01Reduced histological scores[8]
Peritoneal Macrophage TNF-α Production LPS-challenged miceJH-X-119-01Reduced[9]
Peritoneal Macrophage IFN-γ Production LPS-challenged miceJH-X-119-01Reduced[9]

Signaling Pathway and Experimental Workflow Diagrams

IRAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκB-NF-κB IkB_NFkB->NFkB Releases JHX11901 JH-X-119-01 JHX11901->IRAK1 Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds

Caption: IRAK1 Signaling Pathway Inhibition by JH-X-119-01.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Downstream Analysis cluster_invivo In Vivo Experiments cell_culture 1. Macrophage Cell Culture (e.g., RAW 264.7, THP-1) pretreatment 2. Pre-treatment with JH-X-119-01 or Vehicle cell_culture->pretreatment stimulation 3. Stimulation with LPS pretreatment->stimulation harvest 4. Harvest Supernatants and Cell Lysates stimulation->harvest elisa 5a. Cytokine Measurement (ELISA, Multiplex Assay) harvest->elisa western 5b. Protein Analysis (Western Blot for p-IRAK1, p-IκBα, p-p65) harvest->western mice 1. Animal Model (e.g., C57BL/6 mice) treatment_in_vivo 2. Administration of JH-X-119-01 or Vehicle mice->treatment_in_vivo lps_challenge 3. LPS Challenge treatment_in_vivo->lps_challenge monitoring 4. Monitor Survival and Collect Tissues/Blood lps_challenge->monitoring analysis_in_vivo 5. Analyze Cytokines and Perform Histology monitoring->analysis_in_vivo

Caption: Experimental Workflow for Investigating JH-X-119-01.

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages

Objective: To determine the effect of JH-X-119-01 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • ELISA or multiplex assay kits for TNF-α and IL-6[10][11][12]

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treatment: Prepare serial dilutions of JH-X-119-01 in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of JH-X-119-01 or vehicle (DMSO) control.

  • Incubate for 1-2 hours at 37°C.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL.[1] For the negative control wells, add 10 µL of medium.

  • Incubate the plate for 6-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.[10][13][14]

Protocol 2: Western Blot Analysis of IRAK1-NF-κB Signaling Pathway

Objective: To assess the effect of JH-X-119-01 on the phosphorylation of key proteins in the IRAK1-NF-κB signaling pathway.

Materials:

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes[15][16]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRAK1, anti-IRAK1, anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed macrophages in 6-well plates and treat with JH-X-119-01 and LPS as described in Protocol 1 (adjust volumes accordingly). After stimulation (typically 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16][19]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[16][17] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.

This compound is a valuable research tool for investigating the role of IRAK1 in innate immunity. Its high selectivity allows for the specific interrogation of IRAK1-dependent signaling pathways. The protocols outlined above provide a framework for characterizing the in vitro and in vivo effects of this inhibitor on inflammatory responses, thereby facilitating a deeper understanding of innate immune regulation and aiding in the development of novel therapeutic strategies for inflammatory diseases.

References

Troubleshooting & Optimization

JH-X-119-01 hydrochloride solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of JH-X-119-01 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It exhibits high solubility in this solvent.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies significantly across different solvents. For in vitro studies, DMSO is the solvent of choice. The compound is generally considered insoluble in water and ethanol.[1] Please refer to the table below for a summary of solubility data.

Q3: How should I store the solid compound and its stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Powder: Store at -20°C for up to 3 years.[1][3]

  • Stock Solutions in DMSO: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][6]

    • Store at -80°C for up to 1 year.[1][3][5][6]

    • Store at -20°C for up to 1 month.[1][2][4][5][6]

Q4: Can I use water or ethanol to dissolve this compound?

A4: No, this compound is reported to be insoluble in water and ethanol.[1] Attempting to dissolve it in these solvents will likely result in a suspension, which is not suitable for most experimental applications.

Q5: Is sonication necessary when preparing a stock solution in DMSO?

A5: Yes, sonication is often recommended to aid in the dissolution of this compound in DMSO, especially at higher concentrations.[2][3] If you observe any particulates after vortexing, brief sonication can help achieve a clear solution.

Data Presentation: Solubility and Stock Solution Parameters

ParameterValueReference
Molecular Weight 488.93 g/mol [2]
Appearance Light yellow to yellow solid[4][5]
Solubility in DMSO ≥ 90 mg/mL (198.91 mM)[1]
100 mg/mL (204.53 mM)[2][4][5]
12 mg/mL (26.52 mM)[3]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Storage of Solid 3 years at -20°C[1][3]
Storage of Stock Solution 1 year at -80°C in solvent[1][3][6]
1 month at -20°C in solvent[1][2][4][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/fresh DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.89 mg.

  • Add Solvent: Add the calculated volume of fresh DMSO to the tube containing the powder. It is crucial to use anhydrous DMSO as moisture can reduce solubility.[1][4][5]

  • Dissolve: Vortex the mixture thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the solution is not completely clear, place the tube in an ultrasonic water bath for 5-10 minutes.[2][3]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3][4][5][6]

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol details the preparation of a dosing solution for animal studies, starting from a DMSO stock solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]

Materials:

  • This compound DMSO stock solution (e.g., 45 mg/mL)

  • PEG300

  • Tween-80

  • Sterile ddH₂O or Saline

  • Corn oil (for alternative formulation)

  • Sterile tubes

Formulation 1: PEG300, Tween-80, and Saline/ddH₂O This formulation results in a clear solution suitable for administration.[2]

Procedure:

  • Start with a clarified DMSO stock solution of this compound.

  • In a sterile tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL working solution, start with 55.6 µL of a 45 mg/mL DMSO stock.

  • Add the co-solvents sequentially, ensuring the solution is clear after each addition.[3] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

    • Add 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 and mix until clear.

    • Add ddH₂O or saline to a final volume of 1 mL.

  • The final solution should be clear. Use immediately for optimal results.[1]

Formulation 2: Corn Oil This formulation results in a suspension and may require sonication.[2]

Procedure:

  • Start with a clarified DMSO stock solution of this compound.

  • To prepare a 2.5 mg/mL suspension, add 55.6 µL of a 45 mg/mL clear DMSO stock solution to 944.4 µL of corn oil.[1][2]

  • Mix thoroughly. Sonication may be required to achieve a uniform suspension.[2]

  • Use the suspension immediately.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. 1. Insufficient mixing or sonication. 2. Use of old or hygroscopic DMSO. 3. Concentration is too high.1. Continue vortexing and/or sonicate for a longer duration. Gentle warming may also help. 2. Use a fresh, unopened bottle of anhydrous DMSO.[1][4][5] 3. Prepare a more dilute stock solution.
Precipitation occurs when diluting the DMSO stock solution with aqueous media. High concentration of DMSO in the final working solution can cause the compound to precipitate out of the aqueous buffer.Minimize the final concentration of DMSO in your aqueous working solution, typically to less than 0.5%.
The in vivo working solution is cloudy or has precipitates. 1. Incomplete dissolution of the DMSO stock. 2. Improper mixing of co-solvents. 3. The compound has limited solubility in the final vehicle.1. Ensure the initial DMSO stock is completely clear before preparing the working solution. 2. Add co-solvents sequentially and ensure the solution is clear after each addition.[3] 3. Consider adjusting the ratios of the co-solvents or trying an alternative formulation. Sonication may be necessary for suspensions.[2]
Inconsistent experimental results. 1. Repeated freeze-thaw cycles of the stock solution. 2. Degradation of the compound due to improper storage.1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] 2. Ensure the stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1][2][3][4][5][6]

Visualizations

Stock_Solution_Preparation_Workflow cluster_materials Materials cluster_procedure Procedure cluster_storage Storage Compound JH-X-119-01 HCl Powder Solvent Anhydrous DMSO Weigh Weigh Compound Add_Solvent Add DMSO Weigh->Add_Solvent Dissolve Vortex & Sonicate Add_Solvent->Dissolve Check Visually Inspect for Clarity Dissolve->Check Check->Dissolve Particulates Present Aliquot Aliquot into Single-Use Tubes Check->Aliquot Clear Solution Store_long Store at -80°C (1 year) Aliquot->Store_long Store_short Store at -20°C (1 month) Aliquot->Store_short

Caption: Workflow for preparing a stock solution of this compound.

In_Vivo_Working_Solution_Preparation cluster_formulation1 Formulation 1 (Clear Solution) cluster_formulation2 Formulation 2 (Suspension) Start Start with Clear JH-X-119-01 HCl DMSO Stock Solution Add_PEG300 1. Add 40% PEG300 (Mix to clear) Start->Add_PEG300 Add_CornOil Add 90% Corn Oil Start->Add_CornOil Add_Tween80 2. Add 5% Tween-80 (Mix to clear) Add_PEG300->Add_Tween80 Add_Saline 3. Add 45% Saline (Mix to clear) Add_Tween80->Add_Saline Final_Sol Final Clear Solution (Use Immediately) Add_Saline->Final_Sol Mix_Sonicate Mix Thoroughly (Sonication may be needed) Add_CornOil->Mix_Sonicate Final_Susp Final Suspension (Use Immediately) Mix_Sonicate->Final_Susp

Caption: Preparation of in vivo working solutions of this compound.

References

How to dissolve JH-X-119-01 hydrochloride for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the dissolution and use of JH-X-119-01 hydrochloride for in vivo experiments, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?

A1: The recommended solvent system depends on whether a clear solution or a suspension is required for your experimental design. Two primary formulations are suggested:

  • For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is recommended. This will yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • For a suspended solution: A mixture of 10% DMSO and 90% corn oil can be used. This formulation results in a suspended solution with a solubility of 2.5 mg/mL and may require sonication to ensure homogeneity.[1][2]

Q2: How do I prepare a working solution of this compound for animal administration?

A2: It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component. For a 1 mL working solution using the clear solution formulation, follow these steps:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL.[3]

Q3: What is the stability and storage recommendation for this compound solutions?

A3: Stock solutions of this compound in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and efficacy.[2][3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][3][4] By inhibiting IRAK1 phosphorylation, it can decrease the phosphorylation of NF-κB and subsequently reduce the mRNA levels of pro-inflammatory cytokines such as IL-6 and TNFα.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon adding aqueous solution (saline) The compound may be less soluble in aqueous environments. The order of solvent addition is critical.Ensure that this compound is first completely dissolved in DMSO before adding PEG300 and Tween-80. Mix thoroughly after each addition before adding the final saline component. Gentle warming or brief sonication can also aid in dissolution.[2]
Cloudy or non-homogenous solution Incomplete dissolution or precipitation of the compound.Use ultrasonic agitation to aid in dissolving the compound, especially for the DMSO and corn oil formulation which results in a suspension.[1][2] For the clear solution, ensure each solvent is thoroughly mixed before adding the next.
Inconsistent experimental results Degradation of the compound in the working solution.Always prepare the working solution fresh on the day of the experiment.[2][3] Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

Parameter Value Solvent/Vehicle Reference
Molecular Weight 488.93 g/mol N/A[1]
In Vitro Solubility 100 mg/mL (204.53 mM)DMSO (requires sonication)[1]
In Vivo Solubility (Clear Solution) ≥ 2.5 mg/mL (5.11 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Solubility (Suspension) 2.5 mg/mL (5.11 mM)10% DMSO, 90% Corn Oil[1]
IC₅₀ for IRAK1 9 nMBiochemical Assay[4]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection in Mice

This protocol is adapted from studies where this compound was used to ameliorate LPS-induced sepsis in mice.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Vehicle Preparation (in order): a. In a sterile tube, add the required volume of the DMSO stock solution. b. Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution. Vortex thoroughly. c. Add 0.5 volumes of Tween-80 for every 1 volume of DMSO stock solution. Vortex until the solution is homogenous. d. Add 4.5 volumes of saline for every 1 volume of DMSO stock solution to achieve the final desired concentration. Vortex thoroughly.

  • Final Formulation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: The resulting clear solution can be administered to mice via intraperitoneal injection at the desired dosage (e.g., 5 mg/kg or 10 mg/kg).[1][3]

Visualizations

JH_X_119_01_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK1 IRAK1 MyD88->IRAK1 Recruitment TRAF6 TRAF6 IRAK1->TRAF6 Phosphorylation JHX JH-X-119-01 JHX->IRAK1 Inhibition IKK_complex IKK Complex TRAF6->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB IκBα_NFκB IκBα->IκBα_NFκB NFκB->IκBα_NFκB NFκB_nuc NF-κB Gene Pro-inflammatory Gene Transcription (IL-6, TNFα) NFκB_nuc->Gene Transcription Activation IκBα_NFκB->NFκB_nuc IκBα Degradation & NF-κB Translocation

Caption: Signaling pathway of this compound in inhibiting IRAK1-mediated inflammation.

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vivo Experiment cluster_troubleshoot Troubleshooting stock Prepare Stock Solution (JH-X-119-01 in DMSO) vehicle Sequentially Mix Vehicle (DMSO -> PEG300 -> Tween-80 -> Saline) stock->vehicle precipitate Precipitation? vehicle->precipitate final Final Working Solution (Clear, ≥ 2.5 mg/mL) admin Animal Administration (e.g., Intraperitoneal Injection) final->admin observe Observation & Data Collection admin->observe precipitate->final No sonicate Sonication / Gentle Warming precipitate->sonicate Yes sonicate->final

References

Technical Support Center: Optimizing JH-X-119-01 Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing JH-X-119-01 hydrochloride in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4][5] Its mechanism of action involves the irreversible labeling of the cysteine 302 residue within the IRAK1 protein.[6][7] This covalent modification blocks the kinase activity of IRAK1, a key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are crucial for innate immunity and inflammation.[7][8]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell line and assay dependent. However, a concentration of 10 µM has been shown to be effective in decreasing the phosphorylation of NF-κB and the mRNA levels of IL-6 and TNFα in LPS-treated macrophages.[1][2] For cytotoxicity assays in B-cell lymphoma cell lines, effective concentrations (EC50) have been reported to range from 0.59 to 12.10 µM.[3][6][8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO.[1][4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO, to minimize the final concentration of DMSO in your cell culture medium (typically <0.5%).[10] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11] For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared with the aid of ultrasonication.[1][12]

Q4: What is the selectivity profile of this compound?

JH-X-119-01 is a highly selective inhibitor of IRAK1. It has a biochemical IC50 of approximately 9 nM for IRAK1 and shows no significant inhibition of IRAK4 at concentrations up to 10 µM.[2][5][6][9][13] Kinome scans have revealed off-target inhibition of only two other kinases, YSK4 and MEK3, with an IC50 of 57 nM for YSK4.[2][6][9][13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no observable effect of the compound. 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 2. Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells.[10]1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. 2. Assess compound stability: Incubate JH-X-119-01 in your cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC or LC-MS/MS.[10] Consider refreshing the medium with a fresh compound for long-term experiments.[10] 3. Review physicochemical properties: While specific cell permeability data for JH-X-119-01 is not readily available, most small molecules can penetrate cell membranes. If permeability is a concern, consider alternative delivery methods or inhibitors with known better cell penetration.
High cellular toxicity observed. 1. High Concentration: The concentration of JH-X-119-01 may be too high, leading to off-target effects or general toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells.[10]1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Reduce solvent concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line, which is typically less than 0.5%.[10]
Variability between experimental replicates. 1. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. 3. Cell Culture Inconsistency: Variations in cell seeding density or health.1. Ensure accurate pipetting: Use calibrated pipettes and perform dilutions carefully. 2. Confirm complete dissolution: Ensure the compound is fully dissolved in DMSO before adding it to the medium. For the final dilution in media, mix thoroughly.[11] 3. Standardize cell culture practices: Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Precipitate forms in the cell culture medium. 1. Poor Solubility: The concentration of JH-X-119-01 may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: The compound may be reacting with components in the media.[11]1. Lower the concentration: Try using a lower concentration of the compound. 2. Test in different media: Assess the stability and solubility in different types of cell culture media.[11]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
IRAK1 IC509 nMBiochemical Assay[2][3][4][5][6]
IRAK4 InhibitionNo inhibition up to 10 µMBiochemical Assay[2][5][6][9][13]
Effective Concentration (NF-κB Inhibition)10 µMRAW 264.7, THP-1[1][12]
EC50 (Cytotoxicity)0.59 - 12.10 µMWM, DLBCL, and other lymphoma cell lines[3][6][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature.

    • Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, for 1 mg of JH-X-119-01 (MW: 488.93 g/mol ), add 204.5 µL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex and/or sonicate the solution until the compound is completely dissolved.[1][12]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 20 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of JH-X-119-01 or vehicle control to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

    • Plot the cell viability against the log of the inhibitor concentration to determine the EC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (e.g., IL-1, LPS) Ligand (e.g., IL-1, LPS) Receptor (TLR/IL-1R) Receptor (TLR/IL-1R) Ligand (e.g., IL-1, LPS)->Receptor (TLR/IL-1R) Binds MyD88 MyD88 Receptor (TLR/IL-1R)->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1_inactive IRAK1 (Inactive) IRAK4->IRAK1_inactive Phosphorylates & Activates IRAK1_active IRAK1 (Active) IRAK1_inactive->IRAK1_active TRAF6 TRAF6 IRAK1_active->TRAF6 Activates Downstream Signaling Downstream Signaling TRAF6->Downstream Signaling NFkB NF-κB Signaling Downstream Signaling->NFkB JH_X_119_01 JH-X-119-01 hydrochloride JH_X_119_01->IRAK1_inactive Inhibits

Caption: IRAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM JH-X-119-01 Stock in DMSO C Prepare Serial Dilutions of JH-X-119-01 in Medium A->C B Seed Cells in 96-well Plate D Treat Cells with Different Concentrations B->D C->D E Incubate for 24-72 hours D->E F Perform Cell Viability Assay E->F G Analyze Data & Determine EC50 F->G

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Start Experiment Shows Unexpected Results Q1 Is there low or no observable effect? Start->Q1 A1_Yes Perform Dose-Response Experiment Q1->A1_Yes Yes Q2 Is there high cellular toxicity? Q1->Q2 No End Optimize Experiment A1_Yes->End A2_Yes Lower Concentration & Check Solvent Toxicity Q2->A2_Yes Yes Q3 Is there high variability between replicates? Q2->Q3 No A2_Yes->End A3_Yes Check Pipetting Accuracy & Compound Solubility Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting JH-X-119-01 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-X-119-01 hydrochloride. The information is designed to help users overcome common challenges, particularly precipitation in cell culture media, and to ensure the successful application of this potent and selective IRAK1 inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways.[1] It functions by irreversibly binding to a cysteine residue (C302) in the IRAK1 kinase domain, thereby blocking its downstream signaling functions, which include the activation of NF-κB and MAPK pathways.[2] This inhibition ultimately reduces the expression of pro-inflammatory cytokines.

Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?

This is a common phenomenon known as "solvent shock." this compound is highly soluble in dimethyl sulfoxide (DMSO) but has poor aqueous solubility.[3] When a concentrated DMSO stock is rapidly diluted into the aqueous environment of your cell culture medium, the DMSO concentration plummets, and the medium is unable to keep the hydrophobic compound in solution, causing it to precipitate.

Q3: After successfully dissolving this compound in the medium, I observe precipitation after several hours of incubation. What could be the reason?

Delayed precipitation can be due to several factors:

  • Compound Instability: The compound may not be stable in the aqueous, physiological pH environment of the cell culture medium over extended periods.

  • Interaction with Media Components: Components in the media, such as salts (e.g., phosphates and carbonates), could be interacting with the compound, leading to the formation of insoluble complexes.

  • Temperature Fluctuations: Changes in temperature, for instance, when moving plates from the incubator to the microscope, can decrease the solubility of the compound.

  • Media Evaporation: Over time, evaporation from the culture plates can increase the effective concentration of the compound beyond its solubility limit.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Q5: How should I store my this compound stock solution?

Stock solutions of this compound in a suitable solvent such as DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms:

  • The cell culture medium becomes cloudy or turbid immediately after adding the this compound stock solution.

  • Visible particles or a crystalline precipitate can be seen at the bottom of the culture vessel.

Troubleshooting Workflow:

G start Precipitation Observed Immediately check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final working concentration. check_conc->lower_conc Yes check_dilution Is the dilution method appropriate? check_conc->check_dilution No resolve Precipitation Resolved lower_conc->resolve stepwise_dilution Use a stepwise dilution method. check_dilution->stepwise_dilution No check_temp Is the media at 37°C? check_dilution->check_temp Yes stepwise_dilution->resolve warm_media Pre-warm media to 37°C before adding the compound. check_temp->warm_media No check_mixing Is mixing adequate? check_temp->check_mixing Yes warm_media->resolve gentle_mixing Add stock solution dropwise while gently swirling. check_mixing->gentle_mixing No check_mixing->resolve Yes gentle_mixing->resolve

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Solutions:

Possible Cause Recommended Solution
High Final Concentration The final concentration of this compound may exceed its solubility limit in the culture medium. Reduce the final working concentration.
Rapid Dilution (Solvent Shock) Avoid adding the concentrated DMSO stock directly to a large volume of media. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing or swirling the media.
Low Temperature of Media The solubility of many compounds is temperature-dependent. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
Inadequate Mixing Localized high concentrations can trigger precipitation. Add the stock solution slowly and ensure rapid and thorough mixing.
Issue 2: Delayed Precipitation (After Incubation)

Symptoms:

  • The medium, which was initially clear, becomes cloudy or shows visible precipitate after several hours or days of incubation.

Troubleshooting Steps:

  • Assess Compound Stability: The stability of this compound in your specific cell culture medium at 37°C may be limited. Consider refreshing the medium with a freshly prepared solution of the compound every 24-48 hours for long-term experiments.

  • Optimize Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider if your experiment allows for an increase in the serum concentration. Conversely, in some cases, interactions with serum components can lead to precipitation, so testing a lower serum concentration might be beneficial.

  • Maintain a Stable Environment: Minimize the time that culture plates are outside the incubator to prevent temperature fluctuations. Use a heated stage on your microscope if performing live-cell imaging. Ensure proper humidification in the incubator to minimize evaporation, which can concentrate the compound.

  • Consider Media Composition: If the problem persists, and your experimental design allows, you could test a different basal medium formulation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Concentration (mM) Notes
DMSO ~100 mg/mL~204.53 mMHygroscopic; use fresh, anhydrous DMSO. Sonication may be needed.[6]
Water Insoluble-The hydrochloride salt is expected to have higher aqueous solubility than the free base, but it is still poorly soluble.
Ethanol Insoluble-Not a recommended solvent for creating stock solutions for cell culture.

Table 2: Illustrative Maximum Soluble Concentration of a Hydrophobic Kinase Inhibitor in Different Cell Culture Media

Disclaimer: The following data is illustrative for a generic hydrophobic kinase inhibitor and is intended to guide the experimental determination for this compound. Actual values may vary.

Cell Culture Medium 5% FBS 10% FBS Notes
DMEM ~15 µM~25 µMHigher serum concentration may improve solubility.
RPMI-1640 ~10 µM~20 µMDifferences in media composition can affect solubility.
MEM ~12 µM~22 µMIt is crucial to determine the maximum soluble concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. The molecular weight of this compound is 488.93 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Dispense the sterile stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of the Maximum Soluble Concentration in Cell Culture Media

This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your complete cell culture medium (with your desired serum concentration)

  • Sterile 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a Serial Dilution: In your complete cell culture medium, prepare a series of 2-fold dilutions of your 10 mM stock solution. For example, you can prepare final concentrations ranging from 50 µM down to 1 µM. Remember to keep the final DMSO concentration consistent and below the toxic level for your cells (e.g., 0.5%).

  • Incubate: Incubate the 96-well plate under your standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).

  • Visual Inspection: At each time point, carefully inspect each well for any signs of precipitation. This can be done by eye and more accurately by observing a small aliquot under a microscope. Look for cloudiness, turbidity, or crystalline structures.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.

Mandatory Visualizations

Signaling Pathway of IRAK1 Inhibition by JH-X-119-01

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 JHX11901 JH-X-119-01 JHX11901->IRAK1 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Expression NFkB_MAPK->Cytokines

Caption: IRAK1 signaling pathway and its inhibition by JH-X-119-01.

Experimental Workflow for Preparing Working Solutions

G start Start: Prepare Working Solution stock Prepare 10 mM Stock in Anhydrous DMSO start->stock intermediate Create Intermediate Dilution in Pre-warmed Media stock->intermediate final Prepare Final Working Solution in Pre-warmed Media intermediate->final check Visually Inspect for Precipitation final->check proceed Proceed with Experiment check->proceed Clear Solution troubleshoot Troubleshoot Precipitation check->troubleshoot Precipitate Observed

Caption: Workflow for preparing this compound working solutions.

Logical Relationships in Troubleshooting Precipitation

G cluster_causes Potential Causes cluster_solutions Potential Solutions C1 High Concentration S1 Lower Concentration C1->S1 C2 Rapid Dilution S2 Stepwise Dilution C2->S2 C3 Low Temperature S3 Pre-warm Media C3->S3 C4 Instability S4 Refresh Media C4->S4 Precipitation Precipitation Precipitation->C1 Precipitation->C2 Precipitation->C3 Precipitation->C4

Caption: Logical relationships between causes and solutions for precipitation.

References

JH-X-119-01 hydrochloride half-life in vivo and experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, experimental protocols, and troubleshooting advice for researchers using JH-X-119-01 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JH-X-119-01?

A1: JH-X-119-01 is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4] It irreversibly binds to cysteine 302 on the IRAK1 protein.[5][6] IRAK1 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are initiated by the adaptor protein MYD88.[5][7] By inhibiting IRAK1, JH-X-119-01 effectively suppresses downstream activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[1][5]

Q2: What is the in vivo half-life of JH-X-119-01?

A2: In vivo pharmacokinetic studies have shown that JH-X-119-01 has a moderate half-life of 1.61 hours when administered intravenously (IV).[5]

Q3: My this compound is not dissolving properly for my in vivo experiment. What should I do?

A3: Precipitation or phase separation can occur during preparation. Ensure you are adding each solvent sequentially and mixing thoroughly. Gentle heating and/or sonication can be used to aid dissolution.[1][8][9] It is highly recommended to prepare the working solution fresh on the day of use.[1][8]

Q4: What is a recommended vehicle for in vivo administration?

A4: A commonly used vehicle for intraperitoneal injection consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][8][9] For other routes or concentrations, custom formulations may be necessary. For example, a formulation of 5% DMSO in 95% corn oil has also been reported.[4]

Q5: How should I store stock and working solutions of this compound?

A5: For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] This prevents degradation from repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the same day of use.[1][8]

Technical Data Summary

Pharmacokinetic parameters of JH-X-119-01 have been determined in preclinical models. The key quantitative data from an intravenous administration study are summarized below.

ParameterValueAdministration Route
Half-Life (t½) 1.61 hoursIntravenous (IV)
Cmax 9.95 µMIntravenous (IV)
Clearance 18.84 mL/min/kgIntravenous (IV)
Data sourced from in vivo pharmacokinetic studies.[5]

Signaling Pathway

JH-X-119-01 selectively inhibits IRAK1, a key component of the MyD88-dependent signaling pathway that is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). This inhibition prevents the downstream activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival.

IRAK1_Signaling_Pathway cluster_membrane Cell Membrane TLR TLR / IL-1R MYD88 MYD88 TLR->MYD88 IRAK1 IRAK1 MYD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inhibitor JH-X-119-01 Inhibitor->IRAK1 Inhibits

Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental Protocols

In Vivo Formulation Preparation

This protocol describes the preparation of a standard vehicle for the in vivo administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][8][9]

  • Example for 1 mL working solution:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution and mix thoroughly until clear.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Add 450 µL of Saline to reach the final volume of 1 mL. Mix thoroughly.

  • If any precipitation occurs, sonicate or gently warm the solution to aid dissolution.[8]

  • The working solution should be prepared fresh and used on the same day.[1][8]

Experimental Design: LPS-Induced Sepsis Model

This section outlines a typical experimental design to evaluate the efficacy of JH-X-119-01 in a lipopolysaccharide (LPS)-induced sepsis mouse model.[1][2][10]

Animal Model:

  • C57BL/6 mice, male, 20-22g.[1]

Groups:

  • Vehicle Control: Mice receive the vehicle solution only.

  • LPS Control: Mice receive LPS and the vehicle solution.

  • Treatment Group 1: Mice receive LPS and JH-X-119-01 at 5 mg/kg.[1]

  • Treatment Group 2: Mice receive LPS and JH-X-119-01 at 10 mg/kg.[1]

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Administer JH-X-119-01 (or vehicle) via intraperitoneal (IP) injection.

  • After a set pre-treatment time (e.g., 1 hour), induce sepsis by injecting LPS (20 mg/kg, IP).[1]

  • Continue the administration of JH-X-119-01 or vehicle for the duration of the study (e.g., daily for 5 days).[1][2]

  • Monitor survival rates, body weight, and clinical signs of sepsis daily.

  • At the end of the experiment, collect tissues (e.g., lung, spleen) and blood samples for further analysis (e.g., cytokine levels, histological analysis).

Experimental Workflow Visualization

The following diagram illustrates the key steps in an in vivo efficacy study, such as the sepsis model described above.

Caption: General workflow for an in vivo study of JH-X-119-01.

References

Preventing JH-X-119-01 hydrochloride degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of JH-X-119-01 hydrochloride during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Question: I observed a decrease in the potency of my this compound solid sample over time. What could be the cause?

Answer: Decreased potency of solid this compound is likely due to improper storage conditions. This compound is sensitive to moisture and should be stored in a tightly sealed container at 4°C, protected from moisture.[1][2] For long-term storage, -20°C is also a suitable option. Exposure to humidity can lead to hydrolysis of the hydrochloride salt and other susceptible functional groups within the molecule.

Question: My prepared stock solution of this compound in DMSO shows signs of precipitation and reduced activity. How can I prevent this?

Answer: Precipitation and reduced activity in stock solutions can be caused by several factors:

  • Improper Storage Temperature: Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][3]

  • Repeated Freeze-Thaw Cycles: To avoid degradation from repeated changes in temperature, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1]

  • Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can then contribute to the degradation of the dissolved compound. Always use freshly opened, anhydrous DMSO for preparing stock solutions.[1]

Question: I am concerned about the potential for photodegradation of this compound during my experiments. What precautions should I take?

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, store solid this compound at 4°C in a tightly sealed container, away from moisture.[2] For longer-term storage, -20°C is also recommended.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions in a suitable solvent like anhydrous DMSO.[1] For storage, aliquot the solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3] This practice minimizes freeze-thaw cycles and exposure to atmospheric moisture.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general chemical properties of similar complex organic hydrochloride salts, the most probable degradation pathways include:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the hydrochloride salt and any amide bonds within the molecule.

  • Oxidation: The nitrogen-containing heterocyclic rings may be susceptible to oxidation, especially in the presence of air and light.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the aromatic and heterocyclic ring systems.

Q4: How can I check for degradation of my this compound sample?

A4: The most effective way to assess the stability and detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of the parent compound and detection of impurities.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid4°CLong-termSealed container, away from moisture.[2]
Solid-20°CLong-termSealed container, away from moisture.[5]
Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][3]
Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for specified time points. Dilute samples with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid this compound in an oven at a controlled temperature (e.g., 70°C) for a specified duration. At intervals, dissolve a portion of the solid in the solvent, dilute, and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak of this compound from all potential degradation products.

Visualizations

degradation_pathway cluster_stress Stress Factors JHX JH-X-119-01 Hydrochloride (Solid) Solution JH-X-119-01 (in Solution) JHX->Solution Dissolution (e.g., DMSO) Degradation Degradation Products Solution->Degradation Moisture Moisture/ H₂O Moisture->Solution Hydrolysis Light Light (UV/Vis) Light->Solution Photolysis Heat Heat Heat->Solution Thermal Degradation Oxygen Oxygen/ Oxidizing Agents Oxygen->Solution Oxidation experimental_workflow start Start: JH-X-119-01 Hydrochloride Sample stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Sample at Time Points stress->sample analysis Analyze via Stability-Indicating HPLC Method sample->analysis data Data Analysis: - Quantify Parent Drug - Identify Degradants analysis->data end End: Determine Degradation Profile data->end troubleshooting_guide start Issue: Decreased Potency of JH-X-119-01 HCl is_solid Is the sample solid or a solution? start->is_solid solid_check Check Solid Storage: - Sealed container? - Stored at 4°C or -20°C? - Away from moisture? is_solid->solid_check Solid solution_check Check Solution Storage: - Stored at -20°C or -80°C? - Aliquoted to avoid  freeze-thaw cycles? - Prepared with  anhydrous DMSO? is_solid->solution_check Solution improper_solid Action: Store properly in a desiccator or dry environment. solid_check->improper_solid improper_solution Action: Prepare fresh solution using best practices and store correctly. solution_check->improper_solution

References

Technical Support Center: JH-X-119-01 Hydrochloride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of JH-X-119-01 hydrochloride using PEG300 and Tween-80. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for this compound for in vivo studies?

A common and effective vehicle for poorly water-soluble compounds like this compound consists of a mixture of DMSO, PEG300, Tween-80, and saline. A widely used formulation that achieves a clear solution with a solubility of at least 2.5 mg/mL is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v) mixture.[1][2][3]

Q2: What are the specific roles of PEG300 and Tween-80 in this formulation?

PEG300 (Polyethylene glycol 300) acts as a water-miscible co-solvent, which is essential for dissolving this compound due to its poor solubility in aqueous solutions.[1] Tween-80 (Polysorbate 80) is a non-ionic surfactant that functions as a wetting and emulsifying agent. It plays a crucial role in preventing the drug from precipitating when diluted in aqueous environments, such as blood, thereby enhancing the overall stability of the formulation.[1]

Q3: Is this formulation suitable for intravenous (IV) injection?

While this formulation is designed for parenteral administration in preclinical research, caution is advised for intravenous use due to the presence of DMSO.[1] High concentrations of DMSO can lead to hemolysis and other adverse reactions. For IV injections, it is recommended to minimize the DMSO concentration in the final formulation, ideally keeping it at 2% or lower.[1]

Q4: How should the prepared this compound formulation be stored?

It is highly recommended to prepare the final working solution fresh on the day of the experiment.[1][3] While a stock solution of this compound in DMSO can be stored at -20°C or -80°C, the complete formulation containing PEG300, Tween-80, and saline has limited stability and should be used promptly to prevent potential precipitation or degradation of the compound.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation or Cloudiness During Preparation Incomplete dissolution of this compound.Ensure thorough mixing after the addition of each component. Gentle warming of the solution (e.g., to 37°C) or the use of a sonicator can aid in dissolution.[1][3]
Precipitation Upon Addition of Saline The aqueous component (saline) is added too quickly, causing the drug to "crash out" of the solution.Add the saline dropwise while continuously and vigorously vortexing or stirring the solution to ensure gradual and homogenous mixing.[1]
Phase Separation (Oily Droplets Appear) The components are not fully miscible at the prepared ratios or temperature.Strictly follow the correct order of addition: DMSO stock, then PEG300, then Tween-80, and finally saline. Ensure the solution is thoroughly homogenized after each step. Gentle warming can also help improve miscibility.[1]
Crystallization of the Drug Over Time The formulation is supersaturated or has become unstable at the storage temperature.Always prepare the formulation fresh before each experiment. If short-term storage is unavoidable, maintain it at a controlled room temperature and visually inspect for any signs of precipitation before use.[1]
Degradation of JH-X-119-01 in the Formulation Formaldehyde impurities present in PEG300 and/or Tween-80 can potentially react with the active pharmaceutical ingredient.Use high-purity, low-aldehyde excipients from a reputable supplier. If degradation is suspected, it is advisable to develop an analytical method to quantify any degradants.[1]
Adverse Reactions in Animals Upon Injection (e.g., irritation, distress) The concentration of DMSO or other excipients may be too high, or the injection volume may be excessive.For sensitive animals, consider reducing the proportion of DMSO in the working solution. Ensure the injection volume is appropriate for the animal's size and weight.[3]

Quantitative Data Summary

Formulation Component Volumetric Ratio (%) Purpose
DMSO10Primary solvent for the active compound
PEG30040Water-miscible co-solvent
Tween-805Surfactant and emulsifier
Saline (0.9% NaCl)45Aqueous vehicle
Solubility Data
Achievable Concentration ≥ 2.5 mg/mL[3]
Appearance Clear solution[3]

Experimental Protocols

Preparation of 1 mL Working Solution (2.5 mg/mL)

Materials:

  • This compound

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Sonication may be used to facilitate dissolution.

  • To a sterile vial, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

  • Mix thoroughly by vortexing until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again to ensure complete mixing.

  • Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent precipitation.

  • Visually inspect the final solution. It should be a clear, homogenous solution free of any particulates.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation Working Solution Formulation stock_compound JH-X-119-01 HCl stock_mix Vortex/Sonicate stock_compound->stock_mix stock_dmso DMSO stock_dmso->stock_mix stock_solution 25 mg/mL Stock in DMSO stock_mix->stock_solution add_stock Add Stock Solution stock_solution->add_stock peg300 PEG300 peg300->add_stock mix1 Vortex add_stock->mix1 add_tween Add Tween-80 mix1->add_tween tween80 Tween-80 tween80->add_tween mix2 Vortex add_tween->mix2 add_saline Add Saline (Dropwise) mix2->add_saline saline Saline saline->add_saline mix3 Vortex add_saline->mix3 final_solution Final Formulation (2.5 mg/mL) mix3->final_solution

Caption: Experimental workflow for preparing the this compound formulation.

troubleshooting_logic cluster_precipitation Precipitation/Cloudiness cluster_separation Phase Separation cluster_solutions Solutions start Formulation Issue Observed precip_time When did it occur? start->precip_time phase_sep Oily Droplets Observed start->phase_sep during_prep During Preparation precip_time->during_prep During after_saline After Saline Addition precip_time->after_saline After Saline over_time Over Time precip_time->over_time Storage sol_heat Warm/Sonicate during_prep->sol_heat sol_slow_add Slow Saline Addition + Vortex after_saline->sol_slow_add sol_fresh Prepare Fresh over_time->sol_fresh sol_order Check Order of Addition phase_sep->sol_order

Caption: Troubleshooting logic for common formulation issues.

References

Addressing low potency of JH-X-119-01 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the selective IRAK1 covalent inhibitor, JH-X-119-01. Our goal is to help you address challenges, particularly the observed lower potency in cellular assays compared to biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is JH-X-119-01 and what is its mechanism of action?

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). It forms an irreversible covalent bond with a specific cysteine residue (C302) in the active site of IRAK1, leading to its inactivation.[1][2][3] This covalent binding provides a prolonged duration of action.

Q2: What is the biochemical potency of JH-X-119-01?

In biochemical assays, JH-X-119-01 exhibits a half-maximal inhibitory concentration (IC50) of approximately 9 nM against IRAK1.[1][3][4][5] It shows high selectivity, with no significant inhibition of the closely related kinase IRAK4 at concentrations up to 10 µM.[1][3][5]

Q3: Why is the cellular potency (EC50) of JH-X-119-01 in the micromolar range, while its biochemical potency (IC50) is in the nanomolar range?

The difference between biochemical and cellular potency is a known phenomenon for many kinase inhibitors and can be attributed to several factors within the complex cellular environment.[6][7][8] For JH-X-119-01, this discrepancy is likely due to a combination of factors including suboptimal cell permeability, high intracellular ATP concentrations competing for the target's active site, and potential compound instability or sequestration within the cell.[4] The troubleshooting guide below provides a more in-depth exploration of these factors and how to address them.

Q4: What are the known off-targets of JH-X-119-01?

While highly selective, JH-X-119-01 has been shown to have off-target activity against YSK4 (IC50 of 57 nM) and MEK3.[1] It is important to consider the expression levels and potential roles of these off-targets in your cellular system when interpreting experimental results.

Q5: How should I prepare and store JH-X-119-01?

JH-X-119-01 is soluble in DMSO.[9] For stock solutions, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-20 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Troubleshooting Guide: Addressing Low Potency of JH-X-119-01 in Cellular Assays

This guide is designed to help you systematically troubleshoot and optimize your cellular assays to better reflect the inhibitory potential of JH-X-119-01.

Issue 1: Observed cellular EC50 is significantly higher than the biochemical IC50.

Question: My cell-based assay shows a much weaker effect of JH-X-119-01 than expected from its biochemical potency. What could be the reasons and how can I improve my results?

Answer: This is a common challenge. Here are several potential causes and corresponding troubleshooting steps:

  • Cell Permeability: The ability of JH-X-119-01 to cross the cell membrane and reach its intracellular target, IRAK1, is a critical factor.

    • Troubleshooting:

      • Increase Incubation Time: As a covalent inhibitor, the effect of JH-X-119-01 is time-dependent. Extending the incubation time (e.g., 24, 48, or even 72 hours) may allow for greater accumulation of the compound inside the cells and more complete target engagement.

      • Consider Serum Concentration: High serum concentrations in cell culture media can lead to non-specific binding of the compound to serum proteins, reducing its free concentration available to enter the cells. Try reducing the serum concentration during the treatment period, if your cell line can tolerate it.

      • Use of a Positive Control with Known Good Permeability: A structurally similar compound, referred to as compound 6, which contains a dimethylamino group, has been suggested to have better cell permeability.[4] While not a direct solution for JH-X-119-01, this highlights the importance of physicochemical properties for cellular activity.

  • Intracellular ATP Competition: The high concentration of ATP within cells (millimolar range) can compete with ATP-competitive inhibitors like JH-X-119-01 for binding to the kinase active site.

    • Troubleshooting:

      • Direct Target Engagement Assays: Employ techniques that directly measure the binding of JH-X-119-01 to IRAK1 within the cell, which are less influenced by downstream signaling events. A Cellular Thermal Shift Assay (CETSA) can confirm target engagement.

      • Washout Experiments: To confirm covalent modification, you can treat cells with JH-X-119-01 for a specific period, wash the compound away, and then assess IRAK1 activity or downstream signaling at a later time point. A sustained effect after washout is indicative of covalent inhibition.

  • Compound Stability and Solubility in Media: JH-X-119-01 may degrade or precipitate in your cell culture medium over long incubation times.

    • Troubleshooting:

      • Assess Compound Stability: The stability of JH-X-119-01 in your specific cell culture medium can be assessed over time using methods like HPLC.

      • Fresh Media Changes: For long-term experiments, consider replacing the media with freshly prepared compound-containing media every 24-48 hours.

      • Solubility Check: After diluting your DMSO stock in the aqueous cell culture medium, visually inspect for any precipitation. Sonication during the preparation of the final working solution may be beneficial.[9]

  • Cellular Efflux Pumps: Cells can actively pump out foreign compounds via efflux transporters (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor.

    • Troubleshooting:

      • Co-treatment with Efflux Pump Inhibitors: If you suspect efflux is an issue, you can co-treat your cells with a known efflux pump inhibitor (e.g., verapamil) to see if it enhances the potency of JH-X-119-01. Use this approach with caution, as efflux pump inhibitors can have their own cellular effects.

Issue 2: Inconsistent results between different cell lines.

Question: I am observing varying potency of JH-X-119-01 in different cell lines. Why is this happening?

Answer: The cellular context plays a significant role in the activity of any inhibitor.

  • IRAK1 Expression and Pathway Dependence:

    • Troubleshooting:

      • Quantify IRAK1 Levels: Use western blotting or other methods to determine the relative expression levels of IRAK1 in your different cell lines. Cells with higher IRAK1 expression may require higher concentrations of the inhibitor for a comparable effect.

      • Assess Pathway Activation: The basal level of IRAK1 signaling activity can vary between cell lines. Ensure that the IRAK1 pathway is active in your chosen cell line, either basally or upon stimulation (e.g., with LPS).[10]

  • Off-Target Effects:

    • Troubleshooting:

      • Profile Off-Target Expression: Check for the expression of the known off-targets, YSK4 and MEK3, in your cell lines. If these are highly expressed, some of the observed phenotype could be due to inhibition of these kinases.

Quantitative Data Summary

ParameterValueCompoundTargetAssay TypeReference
IC50 9 nMJH-X-119-01IRAK1Biochemical[1][4][5]
EC50 0.59 - 9.72 µMJH-X-119-01Various Cancer Cell LinesCellular (Cytotoxicity)[4]
IC50 57 nMJH-X-119-01YSK4Biochemical[1]
IC50 >10 µMJH-X-119-01IRAK4Biochemical[1][5]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of JH-X-119-01 in your desired cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).

  • Treatment: Remove the old media from the cells and add the compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: After incubation, bring the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

Western Blot for IRAK1 Pathway Activation
  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with JH-X-119-01 at various concentrations for a predetermined time. If applicable, stimulate the cells with an agonist (e.g., LPS at 100 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting to induce pathway activation.[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-IRAK1, total IRAK1, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

IRAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activation JH_X_119_01 JH-X-119-01 JH_X_119_01->IRAK1

Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental_Workflow start Start prepare_cells Prepare Cells (Seed and Adhere) start->prepare_cells treat_cells Treat Cells prepare_cells->treat_cells prepare_compound Prepare JH-X-119-01 (Serial Dilution) prepare_compound->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate assay Perform Assay incubate->assay viability Cell Viability Assay assay->viability Phenotypic western Western Blot assay->western Target Modulation cetsa CETSA assay->cetsa Target Engagement data_analysis Data Analysis (EC50/IC50 Calculation) viability->data_analysis western->data_analysis cetsa->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing JH-X-119-01 potency.

Troubleshooting_Tree start Low Cellular Potency Observed check_assay Suboptimal Assay Conditions? start->check_assay check_permeability Issue with Cell Permeability? check_atp High Intracellular ATP Competition? check_permeability->check_atp No increase_incubation Increase Incubation Time check_permeability->increase_incubation Yes check_stability Compound Stability or Solubility Issue? check_atp->check_stability No cetsa_washout Perform CETSA or Washout Experiment check_atp->cetsa_washout Yes check_media_stability Assess Stability in Media check_stability->check_media_stability Yes check_assay->check_permeability No optimize_time_dose Optimize Incubation Time and Dose check_assay->optimize_time_dose Yes reduce_serum Reduce Serum Concentration increase_incubation->reduce_serum

Caption: Troubleshooting decision tree for low cellular potency of JH-X-119-01.

References

Improving JH-X-119-01 hydrochloride bioavailability for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of JH-X-119-01 hydrochloride for animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is JH-X-119-01 and why is its bioavailability a consideration for in vivo studies?

A1: JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key enzyme in inflammatory signaling pathways.[1][2][3][4][5] For oral administration in animal studies, achieving sufficient and consistent bioavailability is crucial for ensuring adequate systemic exposure to test its efficacy and toxicity. Like many kinase inhibitors, JH-X-119-01 may have poor aqueous solubility, which can limit its oral absorption and, consequently, its bioavailability.[6][7]

Q2: What are the known physicochemical properties of this compound?

Q3: Are there any established in vivo formulations for this compound?

A3: Yes, suppliers of this compound recommend a few formulations for in vivo use. One common vehicle is a co-solvent system designed to maintain the compound in solution. Another option is a suspension in corn oil.[8][10] The choice of formulation will depend on the desired route of administration and the required dose.

Q4: What are the general strategies for improving the oral bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Salt Formation: Using a salt form, such as the hydrochloride, is a common strategy to improve solubility and dissolution rate.[11][12][13]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.[11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution.[14]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[11]

  • Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the dosing vehicle.[15]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo studies with this compound.

Issue 1: Low or No Detectable Plasma Concentration After Oral Dosing

  • Potential Cause: Poor aqueous solubility and dissolution in the gastrointestinal (GI) tract.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the compound was fully dissolved or homogeneously suspended in the vehicle before administration.

    • Optimize Formulation:

      • If using a suspension, consider reducing the particle size of the compound through micronization.

      • Evaluate a co-solvent system to maintain the drug in solution in the GI tract. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][10]

      • For higher doses, a lipid-based formulation could be explored.

    • Consider pH Effects: The hydrochloride salt's solubility may be higher in the acidic environment of the stomach. Changes in GI pH could lead to precipitation. Buffering the formulation might be a consideration.

Issue 2: High Variability in Plasma Concentrations Between Animals

  • Potential Cause: Inconsistent drug dissolution and absorption, physiological differences between animals, or formulation instability.[6]

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, minimize stress to the animals as it can affect GI physiology.

    • Improve Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each animal is dosed to prevent settling of drug particles.

    • Fasting: Standardize the fasting period for animals before dosing, as food can significantly impact the absorption of some drugs.[16]

    • Evaluate a Solution Formulation: Switching from a suspension to a solution-based formulation can reduce variability caused by dissolution rate differences.

Issue 3: Compound Precipitation in the Formulation Upon Standing

  • Potential Cause: The compound's solubility limit in the vehicle has been exceeded, or the formulation is not stable.

  • Troubleshooting Steps:

    • Check Solubility: Determine the solubility of this compound in the chosen vehicle at the intended concentration and storage temperature.

    • Adjust Formulation: It may be necessary to increase the proportion of co-solvents or surfactants, or to decrease the drug concentration.

    • Prepare Fresh Formulations: Prepare the dosing formulation immediately before use to minimize the risk of precipitation.

Data Presentation

Table 1: Recommended In Vivo Formulations for this compound

Formulation ComponentFormulation 1 (Solution)Formulation 2 (Suspension)
This compound Up to 2.5 mg/mLUp to 2.5 mg/mL
DMSO 10%10%
PEG300 40%-
Tween-80 5%-
Saline 45%-
Corn Oil -90%
Appearance Clear SolutionSuspension

Data sourced from MedChemExpress and TargetMol product data sheets.[8][10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

  • Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Add DMSO to the powder to constitute 10% of the final volume. Vortex or sonicate until the compound is completely dissolved.

    • Add PEG300 to constitute 40% of the final volume and mix thoroughly.

    • Add Tween-80 to constitute 5% of the final volume and mix until a clear solution is obtained.

    • Add sterile saline to reach the final desired volume (45% of the total) and mix thoroughly.

    • Visually inspect the solution for any precipitation before administration.

Protocol 2: In Vivo Bioavailability Study Design (Rodent Model)

  • Objective: To determine the oral bioavailability of this compound.

  • Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer this compound formulation via the respective routes.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of JH-X-119-01 using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and determine oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

G cluster_formulation Formulation Troubleshooting start Low Bioavailability Observed check_sol Check Solubility in Vehicle start->check_sol is_soluble Is it fully dissolved? check_sol->is_soluble precip Precipitation in GI Tract? is_soluble->precip No optimize Optimize Formulation is_soluble->optimize Yes micronize Reduce Particle Size precip->micronize Yes (Suspension) cosolvent Use Co-solvent/Surfactant precip->cosolvent Yes (Solution) optimize->cosolvent lipid Consider Lipid Formulation optimize->lipid

Caption: Troubleshooting workflow for low bioavailability.

G cluster_pk_study Oral Bioavailability Study Workflow formulate Prepare Formulation iv_dose IV Dosing Group formulate->iv_dose po_dose PO Dosing Group formulate->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc Calculate PK Parameters lcms->pk_calc bioavailability Determine Bioavailability (F%) pk_calc->bioavailability

Caption: Experimental workflow for a bioavailability study.

G cluster_absorption Factors Affecting Absorption compound JH-X-119-01 HCl in GI Tract dissolution Dissolution Rate (Solubility, Particle Size) compound->dissolution permeability Membrane Permeability (LogP, Transporters) dissolution->permeability metabolism First-Pass Metabolism (Gut Wall, Liver) permeability->metabolism systemic_circ Systemic Circulation (Bioavailable Drug) metabolism->systemic_circ

Caption: Key factors influencing oral bioavailability.

References

Validation & Comparative

JH-X-119-01 Hydrochloride vs. Dual IRAK1/4 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective IRAK1 inhibitor, JH-X-119-01 hydrochloride, and dual inhibitors of both IRAK1 and IRAK4. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform strategic decisions in inflammatory disease and oncology research.

Introduction to IRAK Inhibition

Interleukin-1 receptor-associated kinases (IRAKs) are crucial serine/threonine kinases in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), central to the innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Two key catalytically active members of this family, IRAK1 and IRAK4, have become significant therapeutic targets. While IRAK4 is considered the master regulator, activating IRAK1, emerging evidence points to non-redundant roles for IRAK1, prompting the development of both selective and dual inhibitors.

This guide focuses on comparing the highly selective, covalent IRAK1 inhibitor, this compound, with several dual IRAK1/4 inhibitors, providing a framework for evaluating their potential therapeutic applications.

Mechanism of Action

This compound: A Selective Covalent IRAK1 Inhibitor.[1][2] JH-X-119-01 is a potent and highly selective covalent inhibitor of IRAK1.[2][3] It irreversibly binds to cysteine 302 (C302) within the ATP-binding pocket of IRAK1, thereby blocking its kinase activity.[4][5] This selectivity for IRAK1 over IRAK4 is a key differentiator, allowing for the specific interrogation of IRAK1-dependent signaling pathways.

Dual IRAK1/4 Inhibitors: Broader Spectrum Kinase Inhibition. Dual IRAK1/4 inhibitors are designed to simultaneously block the kinase activity of both IRAK1 and IRAK4.[6] Given the high degree of homology (approximately 90% identity) in the ATP-binding pockets of IRAK1 and IRAK4, many small molecules can inhibit both kinases.[6] This dual inhibition strategy aims to achieve a more comprehensive blockade of the TLR/IL-1R signaling pathway by targeting both the upstream activator (IRAK4) and its primary substrate (IRAK1). Examples of such inhibitors include KME-2780 and R835.[7][8]

Signaling Pathway and Experimental Workflow

To visualize the context of these inhibitors, the following diagrams illustrate the canonical TLR/IL-1R signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

TLR_IL1R_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB->NFkB_p65_p50 Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression JHX11901 JH-X-119-01 JHX11901->IRAK1 Dual_Inhibitor Dual IRAK1/4 Inhibitor Dual_Inhibitor->IRAK4 Dual_Inhibitor->IRAK1

Caption: TLR/IL-1R signaling cascade and points of inhibition.

Experimental_Workflow cluster_workflow In Vitro Cytokine Release Assay Workflow Cell_Culture 1. Culture Immune Cells (e.g., PBMCs, THP-1) Pre_incubation 2. Pre-incubate cells with Inhibitor (JH-X-119-01 or Dual Inhibitor) at various concentrations Cell_Culture->Pre_incubation Stimulation 3. Stimulate with LPS (TLR4 agonist) Pre_incubation->Stimulation Incubation 4. Incubate for a defined period (e.g., 18-24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect cell supernatant Incubation->Supernatant_Collection Cytokine_Analysis 6. Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA Supernatant_Collection->Cytokine_Analysis Data_Analysis 7. Analyze data and calculate IC50 values Cytokine_Analysis->Data_Analysis

Caption: Workflow for an in vitro cytokine release assay.

Quantitative Data Comparison

The following table summarizes the biochemical potency of this compound and representative dual IRAK1/4 inhibitors.

CompoundTypeIRAK1 IC₅₀ (nM)IRAK4 IC₅₀ (nM)Selectivity Profile
JH-X-119-01 Selective IRAK19>10,000Highly selective for IRAK1.[1][8][9]
KME-2780 Dual IRAK1/4190.5Potent dual inhibitor with preference for IRAK4.[8]
IRAK 1/4 Inhibitor I Dual IRAK1/4300200Dual inhibitor with similar potency for both kinases.[6]
HS-243 Dual IRAK1/42420Potent dual inhibitor with similar potency for both kinases.[10][11]
R835 Dual IRAK1/4N/AN/ADescribed as a potent and selective dual IRAK1/4 inhibitor.[7][12]

Experimental Data Summary

In Vitro Studies
  • JH-X-119-01: In lipopolysaccharide (LPS)-treated macrophages, JH-X-119-01 (at 10 µM) has been shown to decrease the phosphorylation of NF-κB and reduce the mRNA levels of pro-inflammatory cytokines IL-6 and TNF-α.[13] It exhibits cytotoxic effects in various B-cell lymphoma cell lines, with EC₅₀ values ranging from 0.59 to 9.72 µM.[14]

  • Dual IRAK1/4 Inhibitors: Dual inhibitors like KME-2780 have demonstrated superior efficacy in suppressing leukemic stem/progenitor cell function in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) models compared to selective IRAK4 inhibitors.[4] This suggests that inhibiting both kinases may be necessary to overcome compensatory signaling by IRAK1.[4] In preclinical studies, the dual inhibitor R835 showed more complete suppression of inflammatory cytokines compared to an IRAK4-selective inhibitor.[7]

In Vivo Studies
  • JH-X-119-01: In a mouse model of LPS-induced sepsis, administration of JH-X-119-01 improved survival rates. At doses of 5 mg/kg and 10 mg/kg, survival at day 5 increased to 37.5% and 56.3%, respectively, compared to 13.3% in the vehicle-treated control group.[15]

  • Dual IRAK1/4 Inhibitors: The dual inhibitor AS2444697 has shown renoprotective and anti-inflammatory effects in a rodent model of chronic kidney disease.[1] In a rat model of adjuvant-induced arthritis, AS2444697 was efficacious with an ED₅₀ of 2.7 mg/kg.[13] The dual inhibitor R835 has demonstrated activity in multiple animal models of inflammatory disease.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against IRAK1 and IRAK4.

  • Methodology:

    • Enzyme and Substrate: Recombinant human IRAK1 and IRAK4 enzymes are utilized with a generic kinase substrate like Myelin Basic Protein (MBP).

    • Assay Principle: The assay quantifies the transfer of the gamma-phosphate from ATP to the substrate by the kinase. This can be measured using radiometric methods (³²P-ATP) or non-radiometric assays such as ADP-Glo™ (Promega), which measures ADP production.

    • Procedure:

      • The kinase reaction is performed in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor.

      • The reaction is incubated at 30°C for a specified duration (e.g., 60 minutes).

      • The reaction is terminated, and the amount of phosphorylated substrate or ADP generated is quantified.

    • Data Analysis: IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis for Phospho-Protein Levels
  • Objective: To assess the phosphorylation status of key proteins in the IRAK signaling pathway (e.g., IRAK1, IκBα).

  • Methodology:

    • Cell Treatment: Cells (e.g., THP-1 monocytes) are treated with the inhibitor at various concentrations for a specified time before stimulation with an agonist like LPS.

    • Protein Extraction: Cells are lysed to extract total protein, and the concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins. Antibodies for the total protein are used as a loading control.

    • Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Cytokine Release Assay
  • Objective: To measure the effect of an inhibitor on the production of pro-inflammatory cytokines.

  • Methodology:

    • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are commonly used.

    • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor for 1-2 hours.

    • Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to stimulate TLR4 and induce cytokine production.

    • Incubation: The cells are incubated for a period sufficient for cytokine production and secretion (e.g., 18-24 hours).

    • Quantification: The cell supernatant is collected, and the concentration of cytokines such as TNF-α and IL-6 is measured using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

The choice between a selective IRAK1 inhibitor like this compound and a dual IRAK1/4 inhibitor depends on the specific therapeutic context and the desired pharmacological outcome.

  • This compound offers a highly selective tool to dissect the specific roles of IRAK1 in disease pathogenesis. Its covalent mechanism of action may provide a prolonged duration of effect. This selectivity is advantageous for minimizing potential off-target effects that might arise from inhibiting IRAK4.

  • Dual IRAK1/4 inhibitors provide a broader and potentially more potent blockade of the TLR/IL-1R signaling pathway. This approach may be more effective in diseases where both kinases play a significant role or where compensatory signaling by IRAK1 limits the efficacy of a selective IRAK4 inhibitor.

Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential and safety profiles of both selective IRAK1 and dual IRAK1/4 inhibitors in various disease indications. The data and protocols presented in this guide are intended to support researchers in making informed decisions for their drug discovery and development programs.

References

A Comparative Efficacy Analysis of JH-X-119-01 and Other Selective IRAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selective IRAK1 inhibitor, JH-X-119-01, with other notable inhibitors of the same target. This document synthesizes available experimental data to objectively evaluate its performance and provides an overview of relevant methodologies.

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases and certain cancers.[1][2] JH-X-119-01 is a highly potent and selective covalent inhibitor of IRAK1.[3][4] This guide compares the efficacy of JH-X-119-01 to other selective and dual-specificity IRAK1 inhibitors, focusing on their biochemical potency, cellular activity, and preclinical efficacy.

Comparative Efficacy of IRAK1 Inhibitors

The following table summarizes the in vitro potency of JH-X-119-01 in comparison to other selective and dual IRAK1/4 inhibitors.

InhibitorTypeIRAK1 IC50IRAK4 IC50Selectivity for IRAK1 over IRAK4Key Findings
JH-X-119-01 Covalent, Selective IRAK19 nM[3][5][6]>10,000 nM[5][6]>1111-foldPotent and highly selective for IRAK1.[5][6] Exhibits cytotoxic effects in various lymphoma cell lines and shows efficacy in a mouse model of sepsis.[3][5][7]
Pacritinib Reversible, Selective IRAK16 nM[8]177 nM[8]~30-foldA clinical-stage inhibitor that also targets JAK2.[1] Demonstrates anti-inflammatory and anti-tumor activity.[1]
THZ-2-118 Covalent, IRAK1/JNK14.2 nM[6]Not reportedSelective for IRAK1 over IRAK4A lead compound for the development of JH-X-119-01, but with off-target effects on JNK kinases.[6][9]
IRAK-1-4 Inhibitor I Reversible, Dual IRAK1/4300 nM200 nMNon-selectiveA dual inhibitor used in preclinical studies to probe the combined role of IRAK1 and IRAK4.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of IRAK1 inhibitors, it is crucial to visualize the signaling cascade they modulate and the experimental procedures used to assess their efficacy.

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocation Gene Inflammatory Gene Expression NFκB_n->Gene Inhibitor JH-X-119-01 Inhibitor->IRAK1

Figure 1: IRAK1 Signaling Pathway to NF-κB Activation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Cell Culture (e.g., Macrophages, Lymphoma lines) Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Stimulation Stimulation (e.g., LPS) Inhibitor_Treatment->Stimulation Cell_Viability Cell Viability Assay Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot (p-IRAK1, p-NF-κB) Stimulation->Western_Blot Cytokine_Assay Cytokine Release Assay (e.g., ELISA) Stimulation->Cytokine_Assay Animal_Model Animal Model (e.g., Sepsis, Xenograft) Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Efficacy_Eval Efficacy Evaluation (Survival, Tumor size) Inhibitor_Admin->Efficacy_Eval

Figure 2: General Experimental Workflow for IRAK1 Inhibitor Evaluation.

Detailed Experimental Methodologies

Biochemical Kinase Assay (In Vitro)

The inhibitory activity of compounds against IRAK1 is quantified using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

  • Objective: To determine the concentration of the inhibitor that results in 50% inhibition (IC50) of IRAK1 kinase activity.

  • Materials: Recombinant human IRAK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor.

  • Procedure:

    • The IRAK1 enzyme is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Western Blot for IRAK1 Phosphorylation

This assay assesses the ability of an inhibitor to block IRAK1 activation within a cellular context.

  • Objective: To measure the inhibition of IRAK1 phosphorylation in response to a stimulus.

  • Cell Lines: Human monocytic cell lines (e.g., THP-1) or other relevant cell types.

  • Procedure:

    • Cells are pre-treated with the IRAK1 inhibitor or a vehicle control for a specified duration.

    • The cells are then stimulated with an agonist such as lipopolysaccharide (LPS) to induce IRAK1 phosphorylation.

    • Following stimulation, the cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated IRAK1 (p-IRAK1) and total IRAK1.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • The band intensities are quantified to determine the ratio of p-IRAK1 to total IRAK1.

Cytokine Release Assay

This assay measures the downstream functional consequences of IRAK1 inhibition.

  • Objective: To quantify the reduction in pro-inflammatory cytokine production following inhibitor treatment.

  • Procedure:

    • Similar to the Western blot protocol, cells are pre-treated with the inhibitor and then stimulated with an appropriate agonist.

    • After a suitable incubation period, the cell culture supernatant is collected.

    • The concentration of cytokines such as TNF-α and IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

In Vivo Sepsis Model

Preclinical efficacy can be evaluated in animal models, such as LPS-induced sepsis in mice.

  • Objective: To assess the ability of the IRAK1 inhibitor to improve survival and reduce inflammation in a model of systemic inflammation.

  • Procedure:

    • Mice are administered the IRAK1 inhibitor or a vehicle control.

    • Sepsis is induced by intraperitoneal injection of a lethal dose of LPS.

    • The survival rate of the mice is monitored over several days.

    • In some studies, blood or tissue samples may be collected to measure inflammatory markers.

Conclusion

JH-X-119-01 stands out as a highly potent and selective covalent inhibitor of IRAK1. Its superior selectivity for IRAK1 over IRAK4, when compared to dual inhibitors and even other selective inhibitors like Pacritinib, suggests a more targeted therapeutic approach with a potentially lower risk of off-target effects. The experimental data from biochemical and cell-based assays, along with in vivo studies, consistently demonstrate its efficacy in inhibiting the IRAK1 signaling pathway. For researchers in the field of immunology and oncology, JH-X-119-01 represents a valuable tool for investigating the specific roles of IRAK1 and a promising candidate for further therapeutic development.

References

A Comparative Guide to JH-X-119-01 Hydrochloride and Other Chemical Probes for IRAK1 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in innate immune signaling pathways.[1][2][3] Dysregulation of IRAK1 activity is implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.[2][4] Chemical probes are indispensable tools for dissecting the biological functions of kinases like IRAK1 and for validating them as drug targets. This guide provides a comprehensive comparison of JH-X-119-01 hydrochloride, a potent and selective covalent IRAK1 inhibitor, with other available chemical probes.

Overview of IRAK1 Signaling

IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][3][4] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK family members, including the catalytically active IRAK4 and IRAK1.[4][5] IRAK4 phosphorylates and activates IRAK1, which then dissociates from the receptor complex and interacts with TRAF6, an E3 ubiquitin ligase.[1] This leads to the activation of downstream pathways, including NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines.[1][4]

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1_inactive IRAK1 (inactive) IRAK4->IRAK1_inactive Phosphorylation IRAK1_active IRAK1 (active) IRAK1_inactive->IRAK1_active TRAF6 TRAF6 IRAK1_active->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_activation MAPK Activation TAK1_complex->MAPK_activation NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression MAPK_activation->Gene_expression

Figure 1: Simplified IRAK1 Signaling Pathway.

Comparison of IRAK1 Chemical Probes

The ideal chemical probe is highly potent, selective, and well-characterized for its mechanism of action. This section compares this compound with other commonly used or recently developed IRAK1-targeting compounds.

Biochemical Potency

The biochemical potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) in an in vitro kinase assay.

CompoundTypeIRAK1 IC50 (nM)IRAK4 IC50 (nM)Other Key Targets (IC50)Reference(s)
JH-X-119-01 Covalent Inhibitor9>10,000YSK4 (57 nM), MEK3 (N/A)[6][7][8][9]
Pacritinib Reversible Inhibitor6177JAK2, FLT3[10][11]
THZ-2-118 Covalent Inhibitor14.2Selective over IRAK4JNK1/2/3[6][8][10]
JH-1-25 Reversible Inhibitor9.317.0-[10]
1,4-Naphthoquinone Reversible Inhibitor--Selective for IRAK1[11]

This compound stands out for its high potency against IRAK1 and exceptional selectivity against IRAK4, a closely related kinase in the same pathway.[6][7][8] Its covalent mechanism of action, irreversibly binding to Cysteine 302 of IRAK1, makes it a durable probe for in vitro and in vivo studies.[6][7]

Cellular Activity and Selectivity

Beyond biochemical assays, it is crucial to evaluate a probe's performance in a cellular context. This includes measuring its ability to inhibit IRAK1 activity in cells (EC50) and its broader effects on the kinome.

CompoundTypeCellular Activity (EC50/DC50)Kinome Selectivity (S10 @ 1µM)Key Cellular EffectsReference(s)
JH-X-119-01 Covalent Inhibitor0.59 - 9.72 µM (EC50)0.01Cytotoxic in MYD88-mutant lymphoma cells[6][8]
JNJ-1013 (Degrader-3) PROTAC Degrader3 nM (DC50 in HBL-1)-Induces IRAK1 degradation[12][13]

JH-X-119-01 demonstrates moderate cytotoxic effects in cancer cell lines that are dependent on IRAK1 signaling.[6] A newer class of molecules, PROTAC (PROteolysis TArgeting Chimera) degraders like JNJ-1013, offer an alternative mechanism by inducing the degradation of the IRAK1 protein.[12][13] This can be particularly useful for studying the non-catalytic scaffolding functions of IRAK1.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the proper use and evaluation of chemical probes.

Biochemical IRAK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of inhibitors against purified IRAK1 enzyme.[14]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase Buffer, ATP, Substrate) start->prepare_reagents add_master_mix Add Master Mix to Plate (Buffer, ATP, Substrate) prepare_reagents->add_master_mix prepare_inhibitor Prepare Inhibitor Dilutions (e.g., JH-X-119-01) add_inhibitor Add Inhibitor or Vehicle (DMSO) to Wells prepare_inhibitor->add_inhibitor add_master_mix->add_inhibitor add_kinase Add Diluted IRAK1 Enzyme to Initiate Reaction add_inhibitor->add_kinase incubate_reaction Incubate at 30°C for 45 min add_kinase->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT for 45 min add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT for 45 min add_kinase_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Figure 2: Workflow for an IRAK1 Kinase Assay.

Materials:

  • Recombinant human IRAK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate[14][15]

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • White 96-well or 384-well assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Include a DMSO-only vehicle control.

  • Reaction Setup:

    • To each well of a white assay plate, add the test inhibitor or vehicle.

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. Add this master mix to all wells.

  • Initiate Reaction: Add diluted IRAK1 enzyme to each well to start the reaction. For the "no enzyme" control, add buffer instead.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for another 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Western Blot for IRAK1 Phosphorylation

This protocol allows for the assessment of an inhibitor's ability to block IRAK1 activation in a cellular context by measuring its phosphorylation.[16]

Materials:

  • Cell line expressing IRAK1 (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide, LPS)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce IRAK1 phosphorylation.[17] Include unstimulated and stimulant-only controls.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-IRAK1 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the phospho-IRAK1 signal to the total IRAK1 and loading control signals.

Conclusion

This compound is a highly valuable chemical probe for studying IRAK1 biology. Its exceptional potency, selectivity over IRAK4, and covalent mechanism of action make it a superior tool compared to less selective or dual-target inhibitors. For researchers investigating the scaffolding functions of IRAK1, newer modalities like PROTAC degraders represent a powerful complementary approach. The selection of the appropriate chemical probe will depend on the specific biological question being addressed. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other IRAK1-targeting compounds.

References

Validating IRAK1 as a Therapeutic Target: A Comparative Guide Featuring JH-X-119-01 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key signaling node in innate immunity.[1][2] Its involvement in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways, which can become dysregulated in numerous autoimmune diseases and cancers, establishes IRAK1 as a promising therapeutic target.[3][4] This guide provides a comparative analysis of tools for validating IRAK1, with a focus on the potent and selective covalent inhibitor, JH-X-119-01 hydrochloride.

IRAK1 Signaling Pathway

Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family kinases.[2][5] IRAK4 phosphorylates and activates IRAK1.[2] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream pathways, primarily the NF-κB and MAPK signaling cascades.[1][5] These pathways culminate in the production of pro-inflammatory cytokines.[5]

IRAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Gene Inflammatory Gene Expression NFkB->Gene translocates Ligand Ligand (e.g., LPS, IL-1β) Ligand->TLR_IL1R JHX JH-X-119-01 JHX->IRAK1

Figure 1. Simplified IRAK1 signaling pathway and point of inhibition by JH-X-119-01.

Comparative Analysis of IRAK1 Inhibitors

JH-X-119-01 is a covalent inhibitor that demonstrates high potency and selectivity for IRAK1.[6][7] It irreversibly binds to cysteine 302 in the IRAK1 kinase domain.[3][6] This selectivity is a key advantage over dual or multi-kinase inhibitors, which can produce off-target effects. The table below compares JH-X-119-01 with other known IRAK1 inhibitors.

CompoundTarget(s)TypeIRAK1 IC₅₀ (nM)IRAK4 IC₅₀ (nM)Cellular EC₅₀ (µM)Key Features & Notes
JH-X-119-01 IRAK1 Covalent, Irreversible 9.0 - 9.3 [3][8][9]>10,000 [7][8]0.59 - 12.1 [3][9]Highly selective for IRAK1 over IRAK4. Synergistic with BTK inhibitor ibrutinib.[3][6]
PacritinibJAK2, FLT3, IRAK1Reversible6.0[4]177[4]Not specified for IRAK1Clinically approved for myelofibrosis; potent multikinase inhibitor.[4]
IRAK-1/4 Inhibitor IIRAK1, IRAK4Reversible300[10]200[10]Not specifiedDual inhibitor, useful as a tool compound for blocking both kinases.[10]
HS-243IRAK1, IRAK4Reversible24[11]20[11]Not specifiedHighly selective dual inhibitor over other kinases like TAK1.[11]
Experimental Validation Workflow

Validating a therapeutic target like IRAK1 involves a multi-step process, starting from in vitro biochemical assays and progressing to cellular and in vivo models to confirm target engagement and functional effects.

Validation_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models kinase_assay Biochemical Kinase Assay (Determine IC50) kinome_scan Kinome Selectivity Scan (Assess Off-Targets) kinase_assay->kinome_scan cetsa Cellular Thermal Shift Assay (Confirm Target Engagement) kinome_scan->cetsa western Western Blot (p-IRAK1, p-NF-κB) cetsa->western reporter NF-κB Reporter Assay (Measure Pathway Activity) western->reporter cytokine Cytokine Release Assay (e.g., IL-6, TNFα) reporter->cytokine sepsis LPS-Induced Sepsis Model (Assess Efficacy) cytokine->sepsis lymphoma B-Cell Lymphoma Xenograft (Assess Anti-tumor Activity) sepsis->lymphoma

Figure 2. A typical experimental workflow for validating an IRAK1 inhibitor.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's efficacy and mechanism of action. Below are protocols for key experiments used to validate IRAK1 inhibitors.

In Vitro IRAK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of IRAK1 by measuring ATP consumption.

  • Principle: The amount of ADP generated in the kinase reaction is converted to a luminescent signal. The signal intensity is inversely correlated with IRAK1 activity.

  • Protocol Outline:

    • Reaction Setup: In a 96-well plate, add 1x Kinase Assay Buffer, 500 µM ATP, and the substrate (e.g., Myelin Basic Protein).[12]

    • Inhibitor Addition: Add serial dilutions of JH-X-119-01 or a vehicle control (e.g., DMSO) to the wells. The final DMSO concentration should not exceed 1%.[12][13]

    • Enzyme Initiation: Add purified recombinant IRAK1 enzyme (e.g., 1 ng/µL) to initiate the reaction.[12]

    • Incubation: Incubate the plate at 30°C for 45 minutes.[12]

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.[12]

    • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for another 45 minutes at room temperature.[12]

    • Data Acquisition: Measure luminescence using a plate reader. Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the inhibitor.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of an inhibitor to its target protein in a cellular environment.[15]

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15][16]

  • Protocol Outline:

    • Cell Treatment: Culture cells (e.g., THP-1 monocytes) to 80-90% confluency. Treat cells with JH-X-119-01 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[17][18]

    • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.[15][16]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.[17][19]

    • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured IRAK1) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[15][17]

    • Protein Quantification: Transfer the supernatant to a new tube. Quantify the amount of soluble IRAK1 in each sample using Western blotting with an anti-IRAK1 antibody.[17][20]

    • Data Analysis: Plot the band intensity of soluble IRAK1 against the temperature. A rightward shift in the melting curve for the drug-treated group compared to the vehicle group indicates target engagement.[15]

NF-κB Luciferase Reporter Assay

This assay measures the functional consequence of IRAK1 inhibition on the NF-κB signaling pathway.

  • Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway induces luciferase expression, which can be quantified by measuring luminescence.[19][21]

  • Protocol Outline:

    • Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) one day prior to the experiment.[21]

    • Inhibitor Treatment: Pre-treat the transfected cells with various concentrations of JH-X-119-01 or vehicle for 1-2 hours.[21]

    • Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (100 ng/mL) or TNF-α (20 ng/mL), for 6-8 hours to activate the IRAK1 pathway.[21][22][23]

    • Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer.[23]

    • Luminescence Reading: Measure the firefly and Renilla luciferase activity in the cell lysates using a luminometer according to the dual-luciferase assay system manufacturer's protocol.[23]

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. A decrease in the normalized luciferase activity in the inhibitor-treated, stimulated cells compared to the stimulated-only cells indicates inhibition of the NF-κB pathway.[21]

References

JH-X-119-01 Hydrochloride Demonstrates Superior Kinase Selectivity Over THZ-2-118

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and drug discovery, the quest for highly selective kinase inhibitors is paramount to achieving targeted therapeutic effects while minimizing off-target toxicities. In a direct comparison, JH-X-119-01 hydrochloride emerges as a significantly more selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) than its predecessor, THZ-2-118, primarily due to the elimination of potent off-target effects on the JNK kinase family.

This compound is a potent and selective covalent inhibitor of IRAK1, developed to improve upon the selectivity profile of THZ-2-118.[1] While both compounds effectively inhibit IRAK1, THZ-2-118 suffers from potent inhibition of JNK1/2/3, limiting its utility as a specific IRAK1 probe.[1][2] JH-X-119-01 was specifically designed to abrogate this JNK activity, resulting in a compound with exceptional kinome selectivity.[1]

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50) of JH-X-119-01 and THZ-2-118 against their primary target and key off-targets.

Target Kinase JH-X-119-01 IC50 (nM) THZ-2-118 IC50 (nM)
IRAK19[3][4][5][6]14.2[1][2]
IRAK4No inhibition up to 10 µM[3][5][7]No inhibition at 10 µM[2]
JNK1/2/3Not reported as significant1-2[2]
YSK457[1][3][5]Not reported
MEK3Off-target inhibition noted[1][3][5]Not reported

Enhanced Selectivity Profile of JH-X-119-01

JH-X-119-01 demonstrates a remarkable improvement in selectivity. It potently inhibits IRAK1 with an IC50 of 9 nM while showing no activity against the closely related IRAK4 at concentrations up to 10 µM.[3][5][7] A comprehensive kinome scan revealed off-target inhibition of only two other kinases: YSK4 (IC50 of 57 nM) and MEK3.[1][3][5] In contrast, THZ-2-118, while also selective for IRAK1 over IRAK4, exhibits potent, low nanomolar inhibition of the JNK kinase family, a significant off-target activity that complicates its use in specifically studying IRAK1 function.[1][2]

The development of JH-X-119-01 involved a chemical modification strategy to merge the favorable IRAK1-selective features of the THZ-series with the broader kinome selectivity of another compound series, effectively engineering out the JNK activity.[1]

Mechanism of Action

Both JH-X-119-01 and THZ-2-118 are covalent inhibitors that target a cysteine residue within IRAK1.[1] Mass spectrometry studies have confirmed that JH-X-119-01 irreversibly binds to Cysteine 302 of IRAK1.[1][7] This covalent mechanism contributes to their high potency.

Experimental Protocols

Kinase Inhibition Assays (Biochemical IC50 Determination): The inhibitory activity of the compounds was determined using in vitro biochemical assays. Recombinant human IRAK1 kinase was incubated with the substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like radiometric assays (e.g., using ³²P-ATP) or fluorescence-based assays. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was then calculated from the dose-response curve.

KinomeScan Selectivity Profiling: A comprehensive kinase selectivity profile for JH-X-119-01 was generated using the KINOMEScan™ platform. This competition binding assay quantifies the interaction of a test compound with a large panel of human kinases (e.g., 468 kinases).[5] The compound is tested at a fixed concentration (e.g., 1 µM), and its ability to displace a proprietary ligand from the ATP-binding site of each kinase is measured. The results are reported as a percentage of control, with lower percentages indicating stronger binding and potential inhibition. This method provides a broad overview of a compound's selectivity across the kinome.

Signaling Pathway and Inhibitor Selectivity

G cluster_thz THZ-2-118 cluster_jhx JH-X-119-01 THZ THZ-2-118 IRAK1_thz IRAK1 THZ->IRAK1_thz Inhibits (14.2 nM) JNK_thz JNK1/2/3 THZ->JNK_thz Inhibits (1-2 nM) Downstream_Signal_A IRAK1-mediated pathways IRAK1_thz->Downstream_Signal_A Signaling Downstream_Signal_B JNK-mediated pathways JNK_thz->Downstream_Signal_B Signaling JHX JH-X-119-01 IRAK1_jhx IRAK1 JHX->IRAK1_jhx Inhibits (9 nM) YSK4_jhx YSK4 JHX->YSK4_jhx Weakly Inhibits (57 nM) Downstream_Signal_C IRAK1-mediated pathways IRAK1_jhx->Downstream_Signal_C Signaling Downstream_Signal_D YSK4-mediated pathways YSK4_jhx->Downstream_Signal_D Signaling

Figure 1. Comparison of the kinase selectivity profiles of THZ-2-118 and JH-X-119-01.

References

In Vitro Target Engagement of JH-X-119-01 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JH-X-119-01 Hydrochloride's Performance Against Alternative IRAK Inhibitors, Supported by Experimental Data.

This guide provides a comprehensive in vitro validation of the target engagement of this compound, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The performance of JH-X-119-01 is objectively compared with other known IRAK1 and IRAK4 inhibitors, with supporting data from biochemical and cellular assays. Detailed methodologies for key experiments are provided to enable critical evaluation and replication.

Quantitative Performance Comparison

The following table summarizes the in vitro potency and selectivity of this compound in comparison to a panel of alternative IRAK inhibitors.

CompoundTarget(s)IC50 (nM)Selectivity HighlightsReference(s)
This compound IRAK1 9 >1,100-fold vs. IRAK4 (>10,000 nM) [1][2]
Zimlovisertib (PF-06650833)IRAK40.2~7,000-fold vs. IRAK1[3][4]
Emavusertib (CA-4948)IRAK4<50>500-fold vs. IRAK1[5][6]
IRAK-1-4 Inhibitor IIRAK1/4300 (IRAK1), 200 (IRAK4)Dual inhibitor[1][7]
AS2444697IRAK42130-fold vs. IRAK1[5][8]
Zabedosertib (BAY 1834845)IRAK43.55High selectivity for IRAK4[9]
ND-2158IRAK41.3High selectivity for IRAK4[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established techniques and information gathered from the cited literature.

Biochemical Kinase Activity Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human IRAK1 or IRAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • Test compounds (e.g., JH-X-119-01) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which measures luminescence.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells overexpressing IRAK1)

  • Cell culture medium

  • Test compound (e.g., JH-X-119-01)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blot or ELISA reagents

Procedure:

  • Treat cultured cells with the test compound or vehicle for a specific duration (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

In-Cell Western for IRAK1 Phosphorylation

This assay quantifies the phosphorylation of a target protein within cells as a measure of upstream kinase inhibition.

Materials:

  • Cells responsive to a relevant stimulus (e.g., THP-1 monocytes)

  • Cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Test compound (e.g., JH-X-119-01)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in PBS)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-IRAK1 and anti-total-IRAK1)

  • Fluorescently labeled secondary antibodies

  • 96-well black-walled plates

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Seed cells in a 96-well black-walled plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a specific agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.

  • Fix and quench the cells.

  • Permeabilize the cells and block non-specific binding sites.

  • Incubate with primary antibodies against the phosphorylated target and the total target protein.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

  • Acquire fluorescent signals using an imaging system.

  • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Visualizations

Signaling Pathway of JH-X-119-01 Target Engagement

The following diagram illustrates the signaling pathway in which IRAK1 is a key component and highlights the point of inhibition by JH-X-119-01.

IRAK1_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation JXH JH-X-119-01 JXH->IRAK1

Caption: IRAK1 signaling cascade and the inhibitory action of JH-X-119-01.

Experimental Workflow for Target Engagement Validation

The following diagram outlines the key experimental workflows used to validate the in vitro target engagement of JH-X-119-01.

Target_Engagement_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_specificity Specificity & Mechanism Biochem_Assay Biochemical Kinase Assay IC50 IC50 Determination (Potency) Biochem_Assay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Target_Binding Direct Target Binding Confirmation CETSA->Target_Binding InCellWestern In-Cell Western (Phosphorylation) Pathway_Inhibition Cellular Pathway Inhibition InCellWestern->Pathway_Inhibition KinomeScan KINOMEScan Target_Binding->KinomeScan Selectivity Kinome-wide Selectivity Profile KinomeScan->Selectivity LCMS LC-MS/MS Covalent_Binding Covalent Binding Site Identification LCMS->Covalent_Binding

Caption: Workflow for in vitro validation of JH-X-119-01 target engagement.

References

JH-X-119-01 Hydrochloride: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profile of JH-X-119-01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented is intended to assist researchers in evaluating its suitability for their studies and to provide context against other available IRAK1 inhibitors.

Executive Summary

JH-X-119-01 is a highly selective covalent inhibitor of IRAK1 with a reported IC50 of 9 nM.[1][2][3][4][5] Its selectivity has been demonstrated by its lack of inhibition against the closely related IRAK4 at concentrations up to 10 μM.[1][3][6][7][8] Kinome-wide screening has revealed off-target activity against only two other kinases, YSK4 and MEK3.[6][7][8] This high selectivity, coupled with its covalent mechanism of action, makes JH-X-119-01 a valuable tool for studying the specific roles of IRAK1 in various signaling pathways.

Comparative Selectivity Data

The following tables summarize the inhibitory activity of JH-X-119-01 and selected alternative IRAK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of JH-X-119-01

TargetIC50 / ActivityReference(s)
IRAK1 9 nM [1][2][3][4][5][6]
IRAK4No inhibition up to 10 μM[1][3][6][7][8]
YSK457 nM[6][8]
MEK3Inhibition observed, IC50 not determined[6][7][8]

Table 2: Comparison with Alternative IRAK1 Inhibitors

CompoundIRAK1 IC50IRAK4 IC50Selectivity (IRAK4/IRAK1)Key FeaturesReference(s)
JH-X-119-01 9 nM >10,000 nM >1111-fold Covalent, highly selective [1][3][6][7][8]
Pacritinib6 nM177 nM~30-foldDual JAK2/FLT3 inhibitor with IRAK1 activity[9]
IRAK-1/4 Inhibitor I300 nM200 nM~0.7-foldDual IRAK1/IRAK4 inhibitor[9][10]
1,4-Naphthoquinone914 nM--Natural product, selective for IRAK1

Experimental Protocols

KINOMEScan™ Selectivity Profiling

The KINOMEScan™ assay platform is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Workflow:

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (JH-X-119-01) Compound->Incubation Capture Capture Kinase-Ligand Complex Incubation->Capture Wash Wash to Remove Unbound Components Capture->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Calculate Percent of Control qPCR->Analysis

Figure 1: KINOMEScan™ Experimental Workflow.

Detailed Steps:

  • Preparation: A panel of DNA-tagged kinases is prepared. The test compound (JH-X-119-01) is serially diluted.

  • Binding Assay: The kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.

  • Capture and Wash: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

IRAK1 Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

Workflow:

G cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Signal Measurement cluster_3 Data Analysis Kinase IRAK1 Enzyme Reaction Incubate at 30°C Kinase->Reaction Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Reaction ATP ATP ATP->Reaction Inhibitor JH-X-119-01 (Varying Concentrations) Inhibitor->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Reaction->Add_ADP_Glo Incubate1 Incubate at RT Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Add_Detection Incubate2 Incubate at RT Add_Detection->Incubate2 Luminescence Measure Luminescence Incubate2->Luminescence IC50 Calculate IC50 Luminescence->IC50

Figure 2: ADP-Glo™ Kinase Assay Workflow.

Detailed Steps:

  • Kinase Reaction Setup: In a multi-well plate, combine the IRAK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of JH-X-119-01.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the produced ADP to ATP and initiates a luciferase reaction. Incubate at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mass Spectrometry for Covalent Binding Analysis

Intact protein mass spectrometry is used to confirm the covalent binding of JH-X-119-01 to IRAK1.

Principle: This technique measures the precise molecular weight of the protein. A covalent modification by an inhibitor will result in a predictable mass shift in the protein's molecular weight.

Workflow:

G cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation Protein Purified IRAK1 Protein Incubate Incubate Protein and Inhibitor Protein->Incubate Inhibitor JH-X-119-01 Inhibitor->Incubate Desalt Desalting / Purification Incubate->Desalt LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Desalt->LC_MS Analysis Analyze Mass Shift to Confirm Covalent Adduct LC_MS->Analysis

Figure 3: Mass Spectrometry Workflow for Covalent Binding.

Detailed Steps:

  • Incubation: Purified IRAK1 protein is incubated with JH-X-119-01 to allow for covalent bond formation. A control sample with the protein and vehicle (e.g., DMSO) is also prepared.

  • Sample Cleanup: The reaction mixture is desalted to remove excess inhibitor and other small molecules.

  • LC-MS Analysis: The protein sample is introduced into a mass spectrometer, often coupled with liquid chromatography for separation.

  • Data Analysis: The mass spectrum of the inhibitor-treated protein is compared to the control. A mass increase corresponding to the molecular weight of JH-X-119-01 confirms covalent binding.

Signaling Pathway Context

JH-X-119-01 targets IRAK1, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are crucial for the innate immune response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Downstream Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream JH_X_119_01 JH-X-119-01 JH_X_119_01->IRAK1 Inhibition

Figure 4: Simplified TLR/IL-1R Signaling Pathway and the Target of JH-X-119-01.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then associates with TRAF6, leading to the activation of downstream signaling cascades, including NF-κB and MAP kinases, which drive the expression of pro-inflammatory genes. By selectively inhibiting IRAK1, JH-X-119-01 can be used to probe the specific contributions of this kinase to these critical inflammatory pathways.

References

JH-X-119-01: A Comparative Analysis of Cytotoxic Effects in MYD88 Mutated vs. Wild-Type Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of the selective IRAK1 inhibitor, JH-X-119-01, in cancer cell lines harboring activating mutations in the MYD88 gene versus those with a wild-type MYD88 status. The data presented herein is intended for researchers, scientists, and drug development professionals investigating targeted therapies for B-cell lymphomas and other malignancies driven by aberrant MYD88 signaling.

JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key downstream effector in the MYD88 signaling pathway.[1][2][3] Activating mutations in MYD88, particularly the L265P variant, are highly prevalent in various B-cell malignancies, including Waldenström's macroglobulinemia (WM) and the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1] These mutations lead to constitutive activation of the NF-κB pro-survival pathway, making IRAK1 an attractive therapeutic target. This guide summarizes the available preclinical data on the differential sensitivity of cancer cells to JH-X-119-01 based on their MYD88 mutational status.

Quantitative Analysis of Cytotoxic Activity

JH-X-119-01 has demonstrated potent cytotoxic activity in a panel of B-cell lymphoma cell lines expressing mutant MYD88. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeMYD88 Mutation StatusJH-X-119-01 EC50 (µM)
OCI-Ly19DLBCLMutated0.59
OCI-Ly3DLBCLMutated9.72
OCI-Ly7DLBCLMutated2.39
TMD8DLBCLMutatedNot explicitly provided, but synergistic with Ibrutinib
BCWM.1WMMutatedNot explicitly provided, but synergistic with Ibrutinib
RPMI-8226Multiple MyelomaMutated5.13
RamosBurkitt's LymphomaMutated1.79

Data sourced from studies where cells were incubated with JH-X-119-01 for 72 hours and viability was assessed using the CellTiter-Glo assay.[1]

Mechanism of Action and Signaling Pathways

JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the kinase domain of IRAK1.[1] This action blocks the downstream signaling cascade that is hyperactivated in MYD88-mutated cells.

Signaling in MYD88 Mutated Cells

In cells with mutated MYD88, the protein spontaneously assembles into a "Myddosome" complex, leading to the recruitment and activation of IRAK4 and IRAK1. Activated IRAK1 then triggers a cascade that results in the activation of the transcription factor NF-κB, which promotes cell survival and proliferation. JH-X-119-01's inhibition of IRAK1 disrupts this oncogenic signaling pathway.

MYD88_Mutated_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR/IL-1R MYD88_mut Mutant MYD88 (L265P) IRAK4 IRAK4 MYD88_mut->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylation NFkB NF-κB Nucleus Gene Transcription (Proliferation, Survival) NFkB->Nucleus Translocation JHX JH-X-119-01 JHX->IRAK1 Inhibition

MYD88 Mutated Signaling Pathway and JH-X-119-01 Inhibition
Signaling in MYD88 Wild-Type Cells

In wild-type cells, the MYD88 pathway is typically activated only upon ligand binding to Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R). Without this stimulus, the pathway is largely quiescent, and therefore, the cells are less dependent on IRAK1 signaling for survival. This provides a strong rationale for the selective cytotoxicity of JH-X-119-01 in MYD88-mutated contexts.

MYD88_WT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR/IL-1R MYD88_wt Wild-Type MYD88 TLR->MYD88_wt Recruitment Ligand Ligand Ligand->TLR Binding IRAK4 IRAK4 MYD88_wt->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Basal Activity TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB NFkB NF-κB Nucleus Normal Gene Transcription NFkB->Nucleus Limited Translocation

MYD88 Wild-Type Signaling Pathway

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxic effects of JH-X-119-01 based on published methodologies.[1]

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.

  • Compound Preparation: Prepare a serial dilution of JH-X-119-01 in DMSO, and then further dilute in cell culture medium to the desired final concentrations.

  • Treatment: Add the diluted compound to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_plating Cell Plating (96-well plate) treatment Cell Treatment cell_plating->treatment compound_prep JH-X-119-01 Serial Dilution compound_prep->treatment incubation 72h Incubation treatment->incubation ctg_assay CellTiter-Glo Assay incubation->ctg_assay luminescence Luminescence Reading ctg_assay->luminescence ec50 EC50 Calculation luminescence->ec50

Experimental Workflow for Cytotoxicity Assessment

Conclusion

The available preclinical data strongly support the selective cytotoxic activity of JH-X-119-01 in cancer cells harboring activating MYD88 mutations. This selectivity is rooted in the dependency of these cells on the constitutively active IRAK1 signaling pathway for their survival. While direct comparative cytotoxicity data in MYD88 wild-type cells is currently limited in the public domain, the mechanism of action of JH-X-119-01 suggests a significantly wider therapeutic window in this context. Further studies are warranted to fully elucidate the differential sensitivity and to explore the full potential of JH-X-119-01 as a targeted therapy for MYD88-mutated malignancies. Additionally, studies have shown that co-treatment of JH-X-119-01 with the BTK inhibitor ibrutinib results in synergistic killing of MYD88 mutated cells.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of JH-X-119-01 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of JH-X-119-01 hydrochloride, ensuring the protection of personnel and the environment.

Key Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C25H21ClN6O3[8]
Molecular Weight 488.93 g/mol [8]
Appearance Solid[1]
Color Yellow[1]
Solubility Soluble in DMSO[1][5][8]
Storage 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture).[8]

Procedural Guidance for Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound, synthesized from established guidelines for laboratory chemical waste.

Step 1: Waste Identification and Classification

All laboratory personnel must treat chemical waste, including this compound and any materials it has contaminated, as hazardous unless confirmed otherwise by a designated chemical safety officer.[9] This includes unused or expired compounds, solutions, and contaminated labware such as pipette tips, gloves, and empty containers.

Step 2: Proper Waste Segregation

To prevent dangerous chemical reactions, it is imperative to segregate waste streams.[10]

  • Solid Waste: Dispose of solid this compound in its original container or a clearly labeled, compatible container.[11] Do not mix with liquid waste.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container.[12] Halogenated and non-halogenated solvent wastes should generally be kept separate.[10]

  • Contaminated Labware: Items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be double-bagged in clear plastic bags for visual inspection.[11] Sharps, like needles or broken glass, must be placed in a designated puncture-resistant sharps container.[13]

Step 3: Container Selection and Labeling

The integrity of waste containment is crucial for safety.

  • Container Compatibility: Use containers made of materials compatible with the chemical waste.[10][11] For instance, avoid metal containers for corrosive materials.[12] The original product container is often a suitable choice for its waste.[10]

  • Secure Closure: All waste containers must have tightly fitting screw-on caps and be kept closed except when adding waste.[10][11][12]

  • Accurate Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), its concentration, and the date accumulation began.[10][12] Do not use chemical formulas or abbreviations.[10]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[11][14]

  • Containment: Store waste containers in secondary containment to catch any potential leaks.[9][11]

  • Accumulation Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely toxic waste in an SAA.[14]

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed waste disposal service.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and final disposal of chemical waste.[14]

  • Waste Pickup Request: Follow your institution's procedures to request a waste pickup, ensuring all containers are properly labeled and sealed.[12][14]

Step 6: Decontamination of Empty Containers

Properly decontaminated containers can often be disposed of as regular trash.

  • Triple Rinsing: Empty containers that held this compound should be triple rinsed with a suitable solvent capable of removing the residue.[9][15] The rinsate must be collected and disposed of as hazardous waste.[9]

  • Defacing Labels: Completely remove or deface the original labels from the rinsed container before disposal.[9][15]

Experimental Workflow for Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal & Decontamination A Generate JH-X-119-01 HCl Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams - Solid - Liquid - Sharps - Labware A->B C Select Compatible Container B->C D Securely Cap Container C->D E Label with 'Hazardous Waste' & Chemical Details D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Request Waste Pickup from EHS F->G H Professional Disposal by Licensed Vendor G->H I Triple Rinse Empty Containers J Dispose of Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container as Regular Trash I->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these established protocols, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.